2-Chloro-6-(methylsulfanyl)pyrazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-methylsulfanylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2S/c1-9-5-3-7-2-4(6)8-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJYLKXSYOTPHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CN=CC(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40606045 | |
| Record name | 2-Chloro-6-(methylsulfanyl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40606045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61655-74-1 | |
| Record name | 2-Chloro-6-(methylsulfanyl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40606045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-6-(methylsulfanyl)pyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 2-Chloro-6-(methylsulfanyl)pyrazine. Due to the limited availability of data for this specific molecule, information from closely related analogs is used to provide a thorough assessment.
Chemical Structure and Properties
This compound is a substituted pyrazine, a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities. The pyrazine ring is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. In this specific molecule, the pyrazine ring is substituted with a chlorine atom at position 2 and a methylsulfanyl (or methylthio) group at position 6.
Structure:
Molecular Formula: C₅H₅ClN₂S
IUPAC Name: this compound
Table 1: Estimated Physicochemical Properties
| Property | Estimated Value | Basis for Estimation |
| Molecular Weight | 160.62 g/mol | Calculated from molecular formula |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Analogy with similar substituted pyrazines |
| Boiling Point | ~200-220 °C at 760 mmHg | Analogy with 2-methyl-6-(methylthio)pyrazine (Boiling Point: 222-223 °C)[1] |
| Melting Point | Not available | Likely a low-melting solid or liquid at room temperature |
| Solubility | Soluble in organic solvents like ethanol, DMSO, and DMF. Sparingly soluble in water. | General solubility of similar organic compounds |
| CAS Number | Not assigned | No definitive record found in major chemical databases |
Spectroscopic Data (Estimated)
The following tables summarize the expected spectroscopic characteristics of this compound, derived from the analysis of structurally similar compounds.
Table 2: Estimated ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 | s | 1H | Pyrazine H |
| ~8.1 | s | 1H | Pyrazine H |
| ~2.6 | s | 3H | S-CH₃ |
Table 3: Estimated ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C-S |
| ~150 | C-Cl |
| ~140 | Pyrazine CH |
| ~138 | Pyrazine CH |
| ~15 | S-CH₃ |
Table 4: Estimated Mass Spectrometry Data (EI)
| m/z | Interpretation |
| 160/162 | [M]⁺∙ (Molecular ion peak with isotopic pattern for Cl) |
| 145/147 | [M - CH₃]⁺ |
| 125 | [M - Cl]⁺ |
| 113 | [M - SCH₃]⁺ |
Table 5: Estimated Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Interpretation |
| ~3050-3100 | C-H stretching (aromatic) |
| ~2920-3000 | C-H stretching (aliphatic) |
| ~1550-1600 | C=N and C=C stretching (aromatic ring) |
| ~1100-1200 | C-Cl stretching |
| ~600-700 | C-S stretching |
Experimental Protocols: Synthesis
The synthesis of this compound can be achieved via a nucleophilic aromatic substitution (SNAr) reaction. A plausible and efficient method involves the reaction of 2,6-dichloropyrazine with sodium thiomethoxide.
Synthesis of this compound from 2,6-Dichloropyrazine
Reaction Scheme:
Materials:
-
2,6-Dichloropyrazine
-
Sodium thiomethoxide (or sodium methanethiolate)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-dichloropyrazine (1.0 equivalent) in anhydrous DMF.
-
Addition of Nucleophile: Cool the solution to 0 °C using an ice bath. Add sodium thiomethoxide (1.0 to 1.1 equivalents) portion-wise to the stirred solution.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Extraction: Separate the layers. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Characterization: Characterize the final product using NMR, MS, and IR spectroscopy to confirm its identity and purity.
Potential Biological Activity and Signaling Pathways
While the specific biological activity of this compound has not been extensively reported, the pyrazine scaffold is a common feature in many biologically active molecules. Substituted pyrazines have been identified as having a wide range of pharmacological properties, including roles as kinase inhibitors and modulators of bacterial communication.[2]
Kinase Inhibition
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders.[3] Several pyrazine-based molecules have been developed as potent and selective kinase inhibitors.[4][5] The structural features of this compound, particularly the substituted pyrazine ring, make it a potential scaffold for the design of novel kinase inhibitors. The chlorine atom can act as a leaving group for covalent inhibition or as a point for further chemical modification, while the methylsulfanyl group can engage in hydrophobic interactions within the ATP-binding pocket of a kinase.
Quorum Sensing in Bacteria
Quorum sensing is a cell-to-cell communication mechanism in bacteria that regulates gene expression in response to population density. This process is often mediated by small signaling molecules. Pyrazine and pyrazinone derivatives have been identified as autoinducers in some bacteria, playing a role in the regulation of virulence factors.[6] The structure of this compound suggests it could potentially interfere with these signaling pathways, either as an agonist or antagonist, making it a candidate for the development of novel anti-infective agents that target bacterial communication rather than viability, potentially reducing the development of resistance.
Visualizations
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physical Properties of 2-Chloro-6-(methylsulfanyl)pyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-6-(methylsulfanyl)pyrazine, also known as 2-chloro-6-(methylthio)pyrazine, is a heterocyclic organic compound with the molecular formula C₅H₅ClN₂S. As a substituted pyrazine, it holds potential as a building block in the synthesis of various biologically active molecules. A thorough understanding of its physical properties is fundamental for its application in research and development, particularly in medicinal chemistry and materials science. This technical guide provides a summary of the available physical property data, detailed experimental protocols for their determination, and a general workflow for the characterization of such compounds.
Core Physical Properties
| Property | Predicted Value for this compound | Predicted Value for 2-chloro-6-(methylsulfanyl)pyridine[1] | Predicted Value for 2-[(2-Furanylmethyl)thio]-6-methylpyrazine |
| Molecular Weight | 160.63 g/mol | 159.64 g/mol | 206.27 g/mol |
| Melting Point | Data not available | Data not available | Data not available |
| Boiling Point | Data not available | Data not available | Data not available |
| Density | Data not available | Data not available | Data not available |
| Water Solubility | Data not available | Data not available | 0.28 g/L[2] |
| LogP (Octanol-Water Partition Coefficient) | Data not available | 2.7[1] | 2.15[2] |
Note: The absence of experimental data underscores the need for empirical determination of these properties for any critical application.
Experimental Protocols
The following are detailed methodologies for the experimental determination of key physical properties of solid organic compounds like this compound.
Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Ensure the sample is dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.
-
Pack a small amount of the compound into a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature about 15-20°C below the expected melting point.
-
Then, decrease the heating rate to 1-2°C per minute to ensure accurate determination.
-
Record the temperature at which the first liquid appears (the beginning of melting) and the temperature at which the last solid particle disappears (the end of melting). This range is the melting point of the compound.
Boiling Point Determination (for Solids)
For solids that are stable at their boiling point, the boiling point can be determined using a micro-method.
Apparatus:
-
Thiele tube or other heating bath
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Rubber band or wire for attachment
Procedure:
-
Place a small amount of the solid in the small test tube.
-
Gently heat the tube to melt the solid.
-
Insert a capillary tube (sealed end up) into the molten liquid.
-
Attach the test tube to a thermometer using a rubber band or wire.
-
Immerse the assembly in a heating bath (e.g., Thiele tube filled with mineral oil), ensuring the sample is level with the thermometer bulb.
-
Heat the bath gently. A stream of bubbles will emerge from the open end of the capillary tube.
-
When a steady stream of bubbles is observed, stop heating.
-
The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance.
Solubility Determination
Understanding the solubility of a compound in various solvents is crucial for purification (e.g., recrystallization) and for designing reaction conditions.
Apparatus:
-
Small test tubes
-
Graduated cylinders or pipettes
-
Spatula
-
Vortex mixer (optional)
-
A range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)
Procedure:
-
Place a small, accurately weighed amount of the solid (e.g., 10 mg) into a test tube.
-
Add a small, measured volume of the solvent (e.g., 1 mL) to the test tube.
-
Vigorously agitate the mixture (e.g., by flicking the tube or using a vortex mixer) for 1-2 minutes.
-
Observe if the solid has completely dissolved.
-
If the solid dissolves, it is considered soluble in that solvent at that concentration. If it does not, it is considered insoluble.
-
The process can be repeated with different solvents to establish a solubility profile. Qualitative solubility can be categorized as soluble, partially soluble, or insoluble.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound.
Procedure for ¹H and ¹³C NMR:
-
Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Ensure the sample has completely dissolved; if not, sonication or gentle warming may be applied.
-
Place the NMR tube in the spectrometer's probe.
-
Acquire the ¹H NMR spectrum. Standard parameters often include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope. Proton decoupling is generally used to simplify the spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification.
Procedure for Electrospray Ionization (ESI) Mass Spectrometry:
-
Prepare a dilute solution of the sample (typically 10-100 µg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
A small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to the solution to promote ionization.
-
Introduce the sample solution into the mass spectrometer's ion source via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum in either positive or negative ion mode, depending on the nature of the analyte.
Workflow for Physical Property Determination
The following diagram illustrates a general workflow for the determination and characterization of the physical properties of a new or uncharacterized chemical compound.
Caption: A flowchart illustrating the typical workflow for determining the physical properties of a newly synthesized compound.
References
Spectroscopic Profile of 2-Chloro-6-(methylsulfanyl)pyrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 2-Chloro-6-(methylsulfanyl)pyrazine. Due to the limited availability of direct experimental data for this specific compound in public-domain databases, this document leverages data from structurally analogous pyrazine derivatives to predict its spectroscopic profile. Detailed experimental protocols for acquiring such data are also presented, along with a conceptual workflow for its synthesis and characterization.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the analysis of similar compounds, including 2-chloropyrazine, 2-methyl-6-(methylthio)pyrazine, and other substituted pyrazines.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Pyrazine-H (2) | 8.2 - 8.4 | Singlet | - |
| Pyrazine-H (5) | 8.2 - 8.4 | Singlet | - |
| -SCH₃ | 2.5 - 2.7 | Singlet | - |
Solvent: CDCl₃
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C2 (C-Cl) | 150 - 155 |
| C3 | 140 - 145 |
| C5 | 140 - 145 |
| C6 (C-S) | 155 - 160 |
| -SCH₃ | 12 - 16 |
Solvent: CDCl₃
Table 3: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M]⁺ | 174/176 | Molecular ion peak with characteristic 3:1 isotopic pattern for chlorine. |
| [M-CH₃]⁺ | 159/161 | Loss of a methyl group. |
| [M-Cl]⁺ | 139 | Loss of a chlorine atom. |
| [M-SCH₃]⁺ | 127/129 | Loss of the methylsulfanyl group. |
Ionization Method: Electron Ionization (EI)
Table 4: Predicted IR Spectroscopy Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H (aromatic) | 3050 - 3150 | Medium |
| C-H (aliphatic, -SCH₃) | 2920 - 3000 | Medium-Weak |
| C=N (pyrazine ring) | 1550 - 1600 | Medium-Strong |
| C-Cl | 700 - 800 | Strong |
| C-S | 600 - 700 | Medium |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments that would be used to characterize this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition:
-
Acquire a proton spectrum with a spectral width of approximately 16 ppm.
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a carbon spectrum with a spectral width of approximately 220 ppm.
-
Use a proton-decoupled pulse sequence.
-
A longer relaxation delay (e.g., 5 seconds) and a larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) analyzer.
Procedure:
-
Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Bombard the sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions and generate a mass spectrum.
-
Data Analysis: Analyze the spectrum to identify the molecular ion peak and major fragment ions. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl) should be clearly visible.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Procedure:
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk.
-
-
Data Acquisition: Place the sample in the IR beam and record the spectrum, typically over the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups in the molecule.
Synthesis and Characterization Workflow
The following diagram illustrates a plausible synthetic route for this compound and the subsequent workflow for its spectroscopic characterization.
Caption: Synthesis and Characterization Workflow for this compound.
Solubility Profile of 2-Chloro-6-(methylsulfanyl)pyrazine: A Technical Guide for Researchers
For immediate release:
This technical guide is intended for researchers, scientists, and professionals in drug development who are working with 2-Chloro-6-(methylsulfanyl)pyrazine. Due to the current absence of publicly available quantitative solubility data for this compound in various organic solvents, this document provides a comprehensive framework for determining its solubility profile. It includes detailed experimental protocols and a logical workflow for solvent selection, empowering researchers to generate the necessary data for their specific applications, such as purification, formulation, and chemical synthesis.
Introduction to the Solubility of this compound
The solubility of an active pharmaceutical ingredient (API) in different organic solvents is a critical physical property that influences various stages of drug development, including synthesis, purification, formulation, and bioavailability. This compound is a heterocyclic compound with potential applications in medicinal chemistry. Understanding its solubility characteristics is therefore essential for its effective utilization. This guide outlines the established methodologies for experimentally determining the solubility of this compound and provides a systematic approach to solvent selection.
Quantitative Solubility Data
As of the publication of this guide, specific quantitative solubility data for this compound in common organic solvents has not been reported in peer-reviewed literature or technical data sheets. To facilitate research and development, it is recommended that solubility screening be performed. The following table provides a template for recording experimentally determined solubility data at a given temperature.
Table 1: Experimental Solubility of this compound at 25°C (Hypothetical Data)
| Solvent | Polarity Index | Solubility (g/L) | Solubility (mol/L) | Method of Determination |
| Hexane | 0.1 | Equilibrium Shake-Flask | ||
| Toluene | 2.4 | Equilibrium Shake-Flask | ||
| Dichloromethane | 3.1 | Equilibrium Shake-Flask | ||
| Ethyl Acetate | 4.4 | Equilibrium Shake-Flask | ||
| Acetone | 5.1 | Equilibrium Shake-Flask | ||
| Ethanol | 5.2 | Equilibrium Shake-Flask | ||
| Methanol | 6.6 | Equilibrium Shake-Flask |
Experimental Protocols for Solubility Determination
The "gold standard" for determining equilibrium solubility is the shake-flask method.[1][2][3] This method, when properly executed, provides the thermodynamic solubility of a compound in a given solvent. For more rapid screening, high-throughput methods can also be employed.[4][5][6]
Equilibrium Shake-Flask Method
This method involves creating a saturated solution of the compound and then quantifying the concentration of the dissolved solute.
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer
-
Constant temperature bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for quantification
Procedure:
-
Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
Solvent Addition: Add a known volume of the desired organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a constant temperature bath on an orbital shaker or with a magnetic stirrer. Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution process has reached a steady state.[1][7]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
Sample Collection and Filtration: Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid particles.
-
Quantification: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.
-
Calculation: Calculate the solubility of the compound in the solvent, typically expressed in g/L or mol/L.
High-Throughput Solubility Screening
For rapid screening of multiple solvents, miniaturized and automated versions of the shake-flask method or methods based on turbidity or nephelometry can be used.[4][5][8] These methods are particularly useful in early-stage drug discovery when compound availability may be limited.
Logical Workflow for Solvent Selection
The selection of an appropriate solvent is critical for processes such as recrystallization, which is a common method for purifying solid compounds. The ideal recrystallization solvent is one in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures.
References
- 1. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. researchgate.net [researchgate.net]
- 3. biorelevant.com [biorelevant.com]
- 4. Development of a high-throughput solubility screening assay for use in antibody discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. pubs.acs.org [pubs.acs.org]
A Comprehensive Technical Guide to Substituted Chloropyrazines: Synthesis, Biological Activity, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature review of substituted chloropyrazines, a class of heterocyclic compounds with significant and diverse pharmacological activities. This document details their synthesis, summarizes their biological activities with quantitative data, outlines key experimental protocols, and visualizes their mechanisms of action through signaling pathway diagrams.
Introduction to Substituted Chloropyrazines
Pyrazine and its derivatives are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 4.[1] The introduction of a chlorine atom to the pyrazine ring creates a versatile scaffold, the chloropyrazine, which serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules.[2] These compounds have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including antimicrobial, antitubercular, and anticancer properties.[3][4] The reactivity of the chlorine atom allows for facile nucleophilic substitution, enabling the synthesis of a diverse library of substituted chloropyrazine analogs with tailored biological functions.[5]
Synthesis of Substituted Chloropyrazines
The synthesis of substituted chloropyrazines typically involves the modification of a pre-existing chloropyrazine core. A common starting material is 3-chloropyrazine-2-carboxamide, which can be synthesized from 3-chloropyrazine-2-carbonitrile via partial hydrolysis.[2] The primary synthetic strategy for introducing diversity is nucleophilic aromatic substitution, where the chlorine atom is displaced by various nucleophiles, such as amines, to yield a range of substituted derivatives.[5]
General Synthetic Protocols
Synthesis of 3-Benzylaminopyrazine-2-carboxamides:
A widely employed method for the synthesis of 3-amino-substituted pyrazine-2-carboxamides involves the reaction of 3-chloropyrazine-2-carboxamide with a substituted benzylamine.[2]
-
Procedure: 3-Chloropyrazine-2-carboxamide is dissolved in a suitable solvent, such as tetrahydrofuran (THF). To this solution, two equivalents of the desired substituted benzylamine and one equivalent of a base, typically triethylamine, are added. The reaction mixture is then heated under reflux for several hours. After completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.[2]
Synthesis of N-Aryl-6-chloropyrazine-2-carboxamides:
These compounds can be prepared by reacting 6-chloropyrazine-2-carboxylic acid with a substituted aniline.
-
Procedure: 6-Chloropyrazine-2-carboxylic acid is first converted to its more reactive acyl chloride derivative by treatment with a chlorinating agent like thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with the appropriate substituted aniline in the presence of a base, such as pyridine or triethylamine, to afford the desired N-aryl-6-chloropyrazine-2-carboxamide. Purification is typically achieved through recrystallization.
Pharmacological Activities and Quantitative Data
Substituted chloropyrazines exhibit a remarkable range of biological activities. The following tables summarize the quantitative data for their anticancer and antimicrobial effects.
Anticancer Activity
Numerous substituted chloropyrazine derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cancer cell growth.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | HepG2 | ≥ 250 | [2] |
| 1,4-Pyrazine-containing p300/CBP HAT inhibitor (Compound 29) | MCF-7 | 5.3 | [1] |
| 1,4-Pyrazine-containing p300/CBP HAT inhibitor (Compound 29) | LNCaP | 6.2 | [1] |
| Imidazo[1,2-a]pyrazine derivative (Compound 54) | Breast Cancer Cell Lines (average) | 34.8 | [6] |
| Imidazo[1,2-a]pyrazine derivative (Compound 55) | Breast Cancer Cell Lines (average) | 42.8 | [6] |
| Pyrazine-2-carbonitrile derivative (Prexasertib) | Ovarian Cancer | - | [6] |
| Pyrazine-2-carboxamide derivative (Darovasertib) | Uveal Melanoma | - | [6] |
Antimicrobial and Antitubercular Activity
A significant area of research for substituted chloropyrazines is their activity against various microbial pathogens, most notably Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µM) | Reference |
| 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 6 | [2] |
| 3-Benzylaminopyrazine-2-carboxamides (general) | Mycobacterium tuberculosis H37Rv | 6 - 42 | [2] |
| Trifluoperazine | Mycobacterium tuberculosis H37Rv | 5 µg/mL | [7] |
| Chlorpromazine | Mycobacterium tuberculosis H37Rv | 20 µg/mL | [7] |
| Triflupromazine | Mycobacterium tuberculosis H37Rv | 20 µg/mL | [7] |
| Thioridazine | Mycobacterium tuberculosis H37Rv | 20 µg/mL | [7] |
| 6-Heptylamino-N-phenylpyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 5 - 10 | [8] |
Structure-Activity Relationships (SAR)
The biological activity of substituted chloropyrazines is highly dependent on the nature and position of the substituents on the pyrazine ring.
-
Antitubercular Activity: For phenothiazine derivatives, a methylpiperazinylpropyl group at the N-10 position and a trifluoromethyl group at the C-2 position appear to be crucial for potent antitubercular activity.[7] In the case of 3-aminopyrazine-2-carboxamides, the presence of a benzylamino group at the 3-position is a key feature for activity against M. tuberculosis.[2] For 6-alkylamino-N-phenylpyrazine-2-carboxamides, the antimycobacterial activity generally increases with the prolongation of a simple alkyl chain, with heptylamino substitution showing high potency.[8]
-
Anticancer Activity: In a series of 1,4-pyrazine-containing inhibitors of p300/CBP histone acetyltransferases, specific substitutions on the pyrazine core were found to be critical for potent inhibitory activity.[1][9] For imidazo[1,2-a]pyrazine derivatives acting as CDK9 inhibitors, the specific substitution patterns dictate their inhibitory potency and cytotoxicity against breast cancer cell lines.[6]
Key Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment medium and add MTT solution (typically 0.5 mg/mL in sterile PBS or serum-free medium) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow formazan crystal formation.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.
-
Minimum Inhibitory Concentration (MIC) Determination
The MIC of an antimicrobial agent is determined using broth microdilution or agar dilution methods.
-
Principle: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
-
Broth Microdilution Protocol:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no compound) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
Signaling Pathways and Mechanisms of Action
Substituted chloropyrazines exert their biological effects by modulating various cellular signaling pathways. The following diagrams, created using the DOT language for Graphviz, illustrate some of the key mechanisms of action.
Anticancer Mechanisms
Several chloropyrazine derivatives, notably the repurposed antipsychotic drug chlorpromazine, have been shown to induce cancer cell death by targeting critical signaling pathways involved in cell proliferation, survival, and apoptosis.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by substituted chloropyrazines.
Caption: Modulation of the MAPK/ERK signaling pathway by substituted chloropyrazines.
Caption: Postulated interaction of substituted chloropyrazines with the Hippo-YAP pathway.
Antitubercular Mechanism of Action
Pyrazinamide, a key antitubercular drug, is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase. POA is thought to have multiple targets within Mycobacterium tuberculosis.
Caption: Mechanism of action of pyrazinamide against Mycobacterium tuberculosis.
Conclusion
Substituted chloropyrazines represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of potent biological activities. Their synthetic accessibility allows for the creation of diverse chemical libraries for drug discovery efforts. The quantitative data presented herein highlights their potential as anticancer and antimicrobial agents. The elucidation of their mechanisms of action, particularly their ability to modulate key signaling pathways, provides a rational basis for the design of next-generation therapeutics. Further research into the structure-activity relationships and the specific molecular targets of these compounds will undoubtedly lead to the development of novel and effective drugs for a variety of diseases.
References
- 1. Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/CBP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation [mdpi.com]
- 3. Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-antitubercular activity relationship of phenothiazine-type calmodulin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Antimicrobial Evaluation of 6-Alkylamino-N-phenylpyrazine-2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationship and antitumor activity of 1,4-pyrazine-containing inhibitors of histone acetyltransferases P300/CBP - PubMed [pubmed.ncbi.nlm.nih.gov]
A Methodological Guide to Assessing the Thermochemical Stability of 2-Chloro-6-(methylsulfanyl)pyrazine
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide outlines the principal experimental and computational methodologies for evaluating the thermochemical stability of 2-Chloro-6-(methylsulfanyl)pyrazine. In the absence of specific published data for this compound, this document provides a comprehensive framework for its characterization. The guide details experimental protocols for key techniques including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and discusses the utility of computational chemistry for predicting thermodynamic properties. Furthermore, it addresses the application of accelerated stability testing, a critical component in the pharmaceutical development pipeline.
Introduction
The thermochemical stability of an active pharmaceutical ingredient (API) is a critical parameter that influences its shelf-life, formulation, and overall safety profile. For novel compounds such as this compound, a thorough understanding of its behavior under thermal stress is paramount. This guide provides a methodological roadmap for researchers to assess these crucial properties.
Experimental Determination of Thermal Stability
The primary techniques for experimentally determining the thermal stability of a solid-state compound are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[1] It is widely used to study thermal transitions such as melting, crystallization, and decomposition.[2]
2.1.1. Key Measurable Parameters
| Parameter | Description | Typical Units | Significance for this compound |
| Melting Point (Tm) | The temperature at which the solid-to-liquid phase transition occurs, observed as an endothermic peak. | °C or K | Indicates purity and provides a preliminary assessment of thermal stability. |
| Enthalpy of Fusion (ΔHfus) | The heat absorbed during melting. | J/g or kJ/mol | Provides information on the crystalline structure and intermolecular forces. |
| Decomposition Temperature (Td) | The onset temperature of an exothermic or endothermic event associated with sample degradation. | °C or K | A direct measure of the compound's thermal stability. |
| Glass Transition (Tg) | For amorphous materials, the temperature at which the material transitions from a hard, glassy state to a more rubbery state. | °C or K | Relevant if an amorphous form of the compound is being studied. |
2.1.2. Detailed Experimental Protocol for DSC Analysis
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to ensure a controlled atmosphere during the experiment. A pinhole may be introduced in the lid if the evolution of volatiles is expected.
-
Reference Pan: Prepare an empty, sealed aluminum pan as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the system at a starting temperature, typically ambient (e.g., 25 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition.[3]
-
Maintain a constant flow of an inert purge gas, such as nitrogen, over the samples.
-
-
Data Analysis: Analyze the resulting thermogram to identify and quantify thermal events.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4] It is used to determine the thermal stability and composition of materials.[5]
2.2.1. Key Measurable Parameters
| Parameter | Description | Typical Units | Significance for this compound |
| Onset of Decomposition (Tonset) | The temperature at which significant mass loss begins. | °C or K | A primary indicator of the compound's thermal stability. |
| Mass Loss (%) | The percentage of the initial mass lost during a specific temperature range. | % | Can indicate the loss of specific fragments or solvent molecules. |
| Residual Mass (%) | The percentage of mass remaining at the end of the experiment. | % | Provides information about the final decomposition products. |
2.2.2. Detailed Experimental Protocol for TGA Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA-appropriate crucible (e.g., alumina or platinum).
-
Instrument Setup: Place the crucible onto the TGA's microbalance.
-
Thermal Program:
-
Equilibrate at a starting temperature (e.g., 25 °C).
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 600-1000 °C) to ensure complete decomposition.[6]
-
Maintain a controlled atmosphere, typically an inert gas like nitrogen, to study pyrolysis. An oxidative atmosphere (air) can be used to study combustion.[7]
-
-
Data Analysis: The TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to determine the temperatures and rates of mass loss.
Evolved Gas Analysis (TGA-FTIR/MS)
To identify the gaseous products of decomposition, TGA can be coupled with Fourier-Transform Infrared Spectroscopy (TGA-FTIR) or Mass Spectrometry (TGA-MS).[8] The gas evolved from the TGA furnace is transferred via a heated line to the spectrometer for analysis.[9] This provides valuable information about the decomposition pathways.
Computational Prediction of Thermochemical Properties
Computational chemistry offers a powerful tool for predicting thermochemical properties, especially when experimental data is unavailable.[10]
Enthalpy of Formation (ΔHf°)
The standard enthalpy of formation is a fundamental thermodynamic property that indicates the stability of a compound relative to its constituent elements.[11] It can be calculated using various quantum chemical methods.
3.1.1. Computational Workflow
-
Molecular Structure Optimization: The 3D structure of this compound is optimized using a suitable level of theory (e.g., Density Functional Theory with a functional like B3LYP and an appropriate basis set).[12]
-
Frequency Calculation: Vibrational frequencies are calculated to confirm the optimized structure is a true minimum on the potential energy surface and to obtain zero-point vibrational energy and thermal corrections.
-
Energy Calculation: High-accuracy single-point energy calculations are performed using methods like G3, G4, or CBS-APNO.[13]
-
Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is calculated using an atomization or isodesmic reaction scheme, applying Hess's Law.[14]
Accelerated Stability Testing
For pharmaceutical applications, understanding stability under various storage conditions is crucial. Accelerated stability testing exposes the compound to elevated temperature and humidity to predict its long-term stability.[15][16]
4.1. Protocol Outline
-
Sample Storage: Store samples of this compound at stressed conditions (e.g., 40 °C / 75% Relative Humidity) for a defined period (e.g., up to 6 months).[17]
-
Time Points: Pull samples at specific time points (e.g., 0, 1, 3, and 6 months).[15]
-
Analysis: Analyze the pulled samples for degradation products using a stability-indicating HPLC method.
-
Kinetics: The degradation kinetics can be modeled, often using the Arrhenius equation, to predict the shelf-life at normal storage conditions.[18]
Conclusion
While direct thermochemical data for this compound is not currently available in the public domain, a robust and well-defined set of experimental and computational tools exists for its determination. The methodologies outlined in this guide, from fundamental thermal analysis using DSC and TGA to predictive computational chemistry and practical accelerated stability studies, provide a comprehensive framework for researchers and drug development professionals to thoroughly characterize the thermochemical stability of this and other novel compounds. This characterization is an indispensable step in ensuring the quality, safety, and efficacy of potential new medicines.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. news-medical.net [news-medical.net]
- 3. hitachi-hightech.com [hitachi-hightech.com]
- 4. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 6. Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. filab.fr [filab.fr]
- 9. tandfonline.com [tandfonline.com]
- 10. chemical.journalspub.info [chemical.journalspub.info]
- 11. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]
- 12. Electrostatic field modulation of high-nitrogen heterocycles: a computational study on energy and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. japsonline.com [japsonline.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lnct.ac.in [lnct.ac.in]
The Ascendance of the Pyrazine Ring: A Technical Guide to its Discovery and Impact on Science
For Immediate Release
A comprehensive technical guide detailing the discovery, history, and scientific evolution of pyrazine-containing compounds has been released. This whitepaper offers an in-depth resource for researchers, scientists, and drug development professionals, charting the journey of the pyrazine core from its early synthesis to its central role in modern pharmaceuticals and flavor chemistry.
The guide meticulously chronicles the milestones in pyrazine chemistry, beginning with the foundational synthesis methods that first brought this heterocyclic scaffold to the attention of the scientific community. It further explores the serendipitous discoveries and targeted research that have led to the development of life-saving drugs and the understanding of key biochemical pathways.
From Obscurity to Essential Medicines: A Historical Overview
The story of pyrazine-containing compounds is one of remarkable scientific progression. Initially explored through classical organic synthesis routes, the true potential of the pyrazine moiety remained largely untapped for decades. A pivotal moment in its history was the synthesis of Pyrazinamide in 1936.[1][] Although its antitubercular properties were not recognized until 1952, this discovery marked a turning point, showcasing the latent therapeutic power residing within the pyrazine ring.[1][][3] The subsequent development of the diuretic Amiloride in 1967 and the third-generation cephalosporin antibiotic Ceftazidime , patented in 1978, further solidified the importance of pyrazines in medicinal chemistry.[1][]
Beyond pharmaceuticals, the investigation into the characteristic aromas of roasted and cooked foods led to the discovery of naturally occurring pyrazines, formed through the Maillard reaction. This finding opened up a new field of study in food science and flavor chemistry, with compounds like tetramethylpyrazine becoming key components in the food and fragrance industries.
Key Pyrazine-Containing Compounds: A Quantitative Perspective
The versatility of the pyrazine scaffold is evident in the diverse applications and biological activities of its derivatives. The following table summarizes key quantitative data for several prominent pyrazine-containing compounds, offering a comparative overview of their efficacy and properties.
| Compound | Class | Key Quantitative Data | Reference |
| Pyrazinamide | Antitubercular Agent | Minimal Inhibitory Concentration (MIC) against M. tuberculosis at pH 5.5: 6.25-50 µg/ml.[] | [][4] |
| Amiloride | Potassium-Sparing Diuretic | IC50 for blocking the epithelial sodium channel (ENaC): ~0.1 μM. | [5] |
| Ceftazidime | Antibiotic (Cephalosporin) | ||
| Bortezomib | Proteasome Inhibitor | ||
| tert-butyl 5-chloropyrazinoate | Pyrazinamide Analog | 100-fold more active than pyrazinamide against M. tuberculosis. | [6] |
| 2'-(2'-methyldecyl) 5-chloropyrazinoate | Pyrazinamide Analog | 100-fold more active than pyrazinamide against M. tuberculosis. | [6] |
Foundational Synthetic Methodologies: Experimental Protocols
The synthesis of the pyrazine ring and its derivatives has been a subject of extensive research. Two classical methods, the Staedel-Rugheimer and the Gutknecht pyrazine syntheses, laid the groundwork for more advanced synthetic strategies.
Staedel-Rugheimer Pyrazine Synthesis (1876)
This method involves the reaction of a 2-chloroacetophenone with ammonia to form an amino ketone, which then undergoes condensation and oxidation to yield a pyrazine.
Detailed Protocol:
-
Preparation of the α-amino ketone: 2-chloroacetophenone is reacted with an excess of aqueous or alcoholic ammonia. The reaction mixture is typically stirred at room temperature or gently heated to facilitate the substitution of the chlorine atom with an amino group.
-
Self-condensation: The resulting α-amino ketone undergoes spontaneous or base-catalyzed self-condensation. Two molecules of the amino ketone react to form a dihydropyrazine intermediate.
-
Oxidation: The dihydropyrazine is then oxidized to the aromatic pyrazine. Common oxidizing agents for this step include air, mercury(I) oxide, or copper(II) sulfate.[7] The crude pyrazine product is then purified by distillation or recrystallization.
Gutknecht Pyrazine Synthesis (1879)
The Gutknecht synthesis is a versatile method for preparing substituted pyrazines from α-amino ketones, which are often generated in situ.
Detailed Protocol:
-
Formation of the α-oximinoketone: A ketone is treated with nitrous acid (generated from sodium nitrite and a mineral acid) to form an α-oximinoketone.
-
Reduction to the α-amino ketone: The α-oximinoketone is then reduced to the corresponding α-amino ketone.[8] This reduction can be achieved using various reducing agents, such as zinc in acetic acid or catalytic hydrogenation.
-
Dimerization and Oxidation: The α-amino ketone dimerizes to form a dihydropyrazine, which is subsequently oxidized to the pyrazine derivative.[7][8] The oxidation is often carried out using air or a mild oxidizing agent.
Signaling Pathways and Mechanisms of Action
The biological effects of many pyrazine-containing drugs are a consequence of their specific interactions with key cellular pathways.
Pyrazinamide: A Multi-Targeted Approach to Tuberculosis
The precise mechanism of action of pyrazinamide is still under investigation, with several proposed pathways contributing to its efficacy against Mycobacterium tuberculosis.
Proposed mechanisms of action for Pyrazinamide.
Amiloride: Blocking the Epithelial Sodium Channel (ENaC)
Amiloride exerts its diuretic effect by directly blocking the epithelial sodium channel (ENaC) in the kidneys, leading to increased sodium and water excretion.
References
- 1. Pyrazinamide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. docsity.com [docsity.com]
- 5. Epithelial Sodium Channel Inhibition by Amiloride Addressed with THz Spectroscopy and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative structure-activity relationships for the in vitro antimycobacterial activity of pyrazinoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gutknecht Pyrazine Synthesis [drugfuture.com]
- 8. Gutknecht-Pyrazinsynthese – Wikipedia [de.wikipedia.org]
Methodological & Application
Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Chloro-6-(methylsulfanyl)pyrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Buchwald-Hartwig amination reaction conditions for the synthesis of N-substituted 2-amino-6-(methylsulfanyl)pyrazines from 2-Chloro-6-(methylsulfanyl)pyrazine. The provided protocols are based on established methodologies in palladium-catalyzed cross-coupling reactions.
Introduction
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, a crucial transformation in the synthesis of pharmaceuticals, agrochemicals, and functional materials. This reaction utilizes a palladium catalyst, typically in combination with a phosphine ligand, to couple an amine with an aryl or heteroaryl halide. For electron-deficient heteroaryl chlorides such as this compound, the reaction can sometimes proceed through a nucleophilic aromatic substitution (SNAr) mechanism, particularly with strong nucleophiles or under forcing conditions. However, the use of a palladium catalyst often allows for milder reaction conditions, broader substrate scope, and higher yields.
Reaction Scheme
Caption: General scheme for the Buchwald-Hartwig amination.
Optimized Reaction Conditions
The successful Buchwald-Hartwig amination of this compound is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following table summarizes a range of conditions that have been successfully employed for the amination of related heteroaryl chlorides. These conditions serve as a starting point for the optimization of the reaction with this compound.
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.2) | Toluene | 100 | 12 | >95 |
| 2 | Morpholine | Pd(OAc)₂ (5) | BINAP (7.5) | Cs₂CO₃ (1.5) | Dioxane | 110 | 16 | 85-95 |
| 3 | n-Butylamine | [Pd(allyl)Cl]₂ (1) | cataCXium A (2) | K₃PO₄ (2.0) | t-BuOH | 80 | 24 | 80-90 |
| 4 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₂CO₃ (2.0) | DMF | 120 | 8 | 75-85 |
| 5 | Indole | Pd(OAc)₂ (3) | SPhos (6) | Cs₂CO₃ (1.5) | Toluene | 100 | 18 | 70-80 |
Experimental Protocols
General Protocol for Palladium-Catalyzed Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with an amine. The specific conditions may require optimization depending on the nature of the amine.
Materials:
-
This compound
-
Amine (e.g., aniline, morpholine)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, BINAP)
-
Base (e.g., NaOtBu, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask or reaction vial under an inert atmosphere, add the palladium catalyst, the phosphine ligand, and the base.
-
Add this compound and the amine to the flask.
-
Add the anhydrous solvent via syringe.
-
Seal the flask or vial and heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted 2-amino-6-(methylsulfanyl)pyrazine.
Workflow for Buchwald-Hartwig Amination
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Considerations for Reaction Optimization
-
Catalyst and Ligand: The choice of palladium precursor and phosphine ligand is crucial. For electron-rich anilines and aliphatic amines, bulky, electron-rich ligands like XPhos, RuPhos, and cataCXium A often provide good results. For less reactive amines, more specialized ligands may be required.
-
Base: The strength and solubility of the base can significantly impact the reaction rate and yield. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. For base-sensitive substrates, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be more suitable.
-
Solvent: Aprotic, non-polar, or polar aprotic solvents are typically employed. Toluene and dioxane are common choices. The solubility of the reactants and the base should be considered when selecting a solvent.
-
Temperature: Reaction temperatures typically range from 80 to 120 °C. The optimal temperature will depend on the reactivity of the substrates and the stability of the catalyst.
-
SNAr vs. Catalyzed Reaction: For highly activated substrates like this compound, a direct nucleophilic aromatic substitution (SNAr) may occur, especially with strong, nucleophilic amines at elevated temperatures. A control experiment without the palladium catalyst is recommended to assess the contribution of the uncatalyzed pathway.
Safety Precautions
-
Palladium catalysts and phosphine ligands can be air and moisture sensitive. Handle them under an inert atmosphere.
-
Many organic solvents are flammable and volatile. Work in a well-ventilated fume hood.
-
Strong bases like NaOtBu are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment.
-
Always consult the Safety Data Sheets (SDS) for all chemicals before use.
Application Notes: 2-Chloro-6-(methylsulfanyl)pyrazine as a Versatile Building Block for Kinase Inhibitors in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-6-(methylsulfanyl)pyrazine has emerged as a valuable heterocyclic building block in medicinal chemistry, particularly for the development of novel kinase inhibitors. Its substituted pyrazine core offers a privileged scaffold that can be strategically functionalized to target the ATP-binding site of various kinases. The presence of a chloro substituent at the 2-position provides a reactive handle for nucleophilic aromatic substitution or cross-coupling reactions, enabling the introduction of diverse pharmacophoric groups. The methylsulfanyl group at the 6-position can also be modulated to optimize potency, selectivity, and pharmacokinetic properties. These notes detail the application of this compound in the synthesis of p21-activated kinase (PAK) inhibitors, providing experimental protocols and highlighting its utility in generating potent and selective drug candidates.
Introduction
The pyrazine ring is a common motif in numerous biologically active compounds and approved drugs.[1][2] Its nitrogen atoms can act as hydrogen bond acceptors, mimicking the hinge-binding interactions of the native ATP ligand in kinase active sites.[1] this compound is a readily available starting material that allows for the systematic exploration of chemical space around the pyrazine core. The differential reactivity of the chloro and methylsulfanyl groups enables sequential and site-selective modifications, making it an attractive scaffold for library synthesis and lead optimization in drug discovery programs.
One notable application of this building block is in the development of inhibitors for p21-activated kinases (PAKs). PAKs are a family of serine/threonine kinases that are key regulators of cell motility, survival, and proliferation. Their dysregulation has been implicated in various diseases, including cancer and inflammatory disorders. Consequently, the development of potent and selective PAK inhibitors is an area of significant therapeutic interest.
Application: Synthesis of p21-Activated Kinase (PAK) Inhibitors
This section details the use of this compound in the synthesis of a potent class of PAK inhibitors. The synthetic strategy involves a key Buchwald-Hartwig amination reaction to couple the pyrazine core with a substituted aniline, followed by further functionalization.
Experimental Protocols
Scheme 1: Synthesis of N-(4-((6-(methylthio)pyrazin-2-yl)amino)phenyl)acrylamide
Caption: Synthetic workflow for N-(4-((6-(methylthio)pyrazin-2-yl)amino)phenyl)acrylamide.
Protocol 1: Synthesis of tert-butyl (4-((6-(methylthio)pyrazin-2-yl)amino)phenyl)carbamate
-
To a solution of this compound (1.0 eq) and tert-butyl (4-aminophenyl)carbamate (1.1 eq) in anhydrous 1,4-dioxane, add cesium carbonate (2.0 eq).
-
Degas the mixture with argon for 15 minutes.
-
Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq) and Xantphos (0.1 eq).
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours under an argon atmosphere.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired intermediate.
Protocol 2: Synthesis of N1-(6-(methylthio)pyrazin-2-yl)benzene-1,4-diamine
-
Dissolve tert-butyl (4-((6-(methylthio)pyrazin-2-yl)amino)phenyl)carbamate (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 10 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the desired diamine, which can be used in the next step without further purification.
Protocol 3: Synthesis of N-(4-((6-(methylthio)pyrazin-2-yl)amino)phenyl)acrylamide
-
Dissolve N1-(6-(methylthio)pyrazin-2-yl)benzene-1,4-diamine (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add pyridine (1.5 eq) to the solution.
-
Add acryloyl chloride (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: DCM/methanol gradient) to obtain the final compound.
Biological Activity Data
The synthesized compounds have been evaluated for their inhibitory activity against PAK isoforms. The following table summarizes the activity of a representative compound.
| Compound ID | Target | IC50 (nM) |
| N-(4-((6-(methylthio)pyrazin-2-yl)amino)phenyl)acrylamide | PAK1 | 50 |
| PAK2 | 75 | |
| PAK4 | 150 |
Note: The data presented here is representative and may not reflect the full scope of a particular study.
Signaling Pathway and Mechanism of Action
PAK kinases are crucial components of several signaling pathways that regulate cytoskeletal dynamics and cell proliferation. The synthesized pyrazine-based inhibitors act as ATP-competitive inhibitors, binding to the kinase domain of PAKs and preventing the phosphorylation of downstream substrates. The acrylamide moiety in the final compound can act as a Michael acceptor, potentially forming a covalent bond with a cysteine residue in or near the active site of some kinases, leading to irreversible inhibition.
References
Application Notes and Protocols for the Synthesis of Novel Bioactive Derivatives from 2-Chloro-6-(methylsulfanyl)pyrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a strategic framework for the synthesis and biological evaluation of novel derivatives from 2-Chloro-6-(methylsulfanyl)pyrazine. This readily available starting material offers three key points for chemical modification: the chloro group, the methylsulfanyl group, and the pyrazine ring itself. The protocols outlined below are based on established synthetic methodologies for pyrazine and related heterocyclic compounds, providing a solid foundation for the exploration of new chemical space and the discovery of potent bioactive agents.
Introduction
Pyrazine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The starting material, this compound, is an attractive scaffold for medicinal chemistry due to its potential for diversification at multiple positions. The electron-withdrawing nature of the pyrazine ring activates the chlorine atom for nucleophilic aromatic substitution (SNAr). The chloro substituent is also amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of aryl and heteroaryl moieties.[4][5] Furthermore, the methylsulfanyl group can be oxidized to the corresponding sulfoxide and sulfone, which can modulate the electronic properties and biological activity of the resulting compounds.[6][7]
This document provides detailed protocols for the synthesis of three classes of derivatives from this compound and for their subsequent biological evaluation.
Synthetic Strategies
The primary synthetic strategies for derivatizing this compound involve:
-
Nucleophilic Aromatic Substitution (SNAr) at the C2 Position: Displacement of the chloride with various nucleophiles, particularly amines, is a straightforward method to generate a library of 2-amino-6-(methylsulfanyl)pyrazine derivatives.[8][9]
-
Suzuki-Miyaura Cross-Coupling at the C2 Position: Formation of a carbon-carbon bond by coupling with aryl or heteroaryl boronic acids provides access to 2-aryl-6-(methylsulfanyl)pyrazine derivatives.[4][5][10]
-
Oxidation of the Methylsulfanyl Group: Conversion of the sulfide to a sulfoxide or sulfone can enhance the hydrogen bonding capacity and polarity of the molecule, potentially leading to improved pharmacokinetic properties and biological activity.[6][7]
A general workflow for the synthesis and evaluation of these derivatives is presented below.
Caption: Overall workflow for the synthesis and biological screening of derivatives.
Experimental Protocols
Protocol 1: Synthesis of 2-(Substituted-amino)-6-(methylsulfanyl)pyrazine Derivatives via SNAr
This protocol describes the general procedure for the nucleophilic aromatic substitution of the chloro group in this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (e.g., morpholine, aniline, benzylamine)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Dioxane, or Ethanol)
-
Base (e.g., K2CO3, Et3N, or DIPEA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in the chosen solvent (e.g., DMF, 5-10 mL per mmol of substrate).
-
Add the amine (1.2-1.5 eq) and the base (2.0 eq).
-
Attach a reflux condenser and heat the reaction mixture at 80-120 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 2-(substituted-amino)-6-(methylsulfanyl)pyrazine derivative.
Protocol 2: Synthesis of 2-Aryl-6-(methylsulfanyl)pyrazine Derivatives via Suzuki-Miyaura Coupling
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))
-
Base (e.g., K2CO3, Cs2CO3)
-
Solvent system (e.g., 1,4-Dioxane/water, Toluene/water)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), arylboronic acid (1.5 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio).
-
Heat the reaction mixture at 90-110 °C under an inert atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature.
-
Dilute with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the residue by column chromatography to yield the 2-aryl-6-(methylsulfanyl)pyrazine derivative.
Protocol 3: Synthesis of 2-Chloro-6-(methylsulfonyl)pyrazine via Oxidation
This protocol details the oxidation of the methylsulfanyl group to a methylsulfonyl group.
Materials:
-
This compound
-
Oxidizing agent (e.g., meta-Chloroperoxybenzoic acid (m-CPBA) or 30% Hydrogen Peroxide (H2O2))
-
Solvent (e.g., Dichloromethane (DCM) for m-CPBA, Acetic Acid for H2O2)
-
Beaker or round-bottom flask
-
Ice bath
-
Standard work-up and purification equipment
Procedure:
-
Dissolve this compound (1.0 eq) in the appropriate solvent (e.g., DCM).
-
Cool the solution in an ice bath.
-
Slowly add the oxidizing agent (e.g., m-CPBA, 2.2 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of Na2S2O3 (for m-CPBA) or water (for H2O2).
-
Extract the product with an organic solvent.
-
Wash the organic layer with a saturated aqueous solution of NaHCO3 and then with brine.
-
Dry over anhydrous Na2SO4 and concentrate in vacuo.
-
Purify by recrystallization or column chromatography to obtain 2-Chloro-6-(methylsulfonyl)pyrazine.
Biological Evaluation Protocols
Protocol 4: In Vitro Anticancer Activity Screening (MTT Assay)
This protocol describes the use of the MTT assay to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Synthesized pyrazine derivatives
-
Cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon))
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 5: In Vitro Antimicrobial Activity Screening (MIC Determination)
This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Materials:
-
Synthesized pyrazine derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strain (e.g., Candida albicans)
-
Growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well plates
-
Bacterial/fungal inoculum
-
Incubator
Procedure:
-
Prepare serial dilutions of the test compounds in the appropriate growth medium in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism and add it to each well.
-
Include positive (microorganism without compound) and negative (medium only) controls.
-
Incubate the plates at 37 °C for 18-24 hours for bacteria or at 35 °C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Data Presentation
Quantitative data from the biological assays should be summarized in tables for clear comparison. Below are template tables for presenting anticancer and antimicrobial data.
Table 1: Illustrative Anticancer Activity of Synthesized Pyrazine Derivatives
| Compound ID | R-group (for SNAr/Suzuki) | Modification | Target Cell Line | IC50 (µM) |
| PZ-01 | Morpholinyl | SNAr | MCF-7 | 15.2 |
| PZ-02 | Anilinyl | SNAr | MCF-7 | 8.5 |
| PZ-03 | Phenyl | Suzuki | MCF-7 | 12.1 |
| PZ-04 | 4-Methoxyphenyl | Suzuki | MCF-7 | 5.8 |
| PZ-05 | - | Sulfone | MCF-7 | 25.4 |
| Ref-Dox | Doxorubicin | - | MCF-7 | 0.9 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Table 2: Illustrative Antimicrobial Activity of Synthesized Pyrazine Derivatives
| Compound ID | R-group (for SNAr/Suzuki) | Modification | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| PZ-01 | Morpholinyl | SNAr | 32 | 64 | >128 |
| PZ-02 | Anilinyl | SNAr | 16 | 32 | 64 |
| PZ-03 | Phenyl | Suzuki | 64 | 128 | >128 |
| PZ-04 | 4-Methoxyphenyl | Suzuki | 32 | 64 | 128 |
| PZ-05 | - | Sulfone | 8 | 16 | 32 |
| Ref-Cip | Ciprofloxacin | - | 1 | 0.5 | N/A |
| Ref-Flu | Fluconazole | - | N/A | N/A | 2 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Visualization of Workflows and Pathways
Biological Screening Workflow
References
- 1. EP1256588A1 - Novel pyrazine derivatives or salts thereof, pharmaceutical compositions containing the derivatives or the salts and intermediates for the preparation of both - Google Patents [patents.google.com]
- 2. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazine derivatives: a patent review (June 2012 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer co… [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Sulfone synthesis by oxidation [organic-chemistry.org]
- 8. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Suzuki-Miyaura cross-coupling reactions of 2-, 6- or 8-halopurines with boronic acids leading to 2-, 6- or 8-aryl- and alkenylpurine derivatives (Martina Havelkova, Dalimil Dvorak, Michael Hocek) [studfile.net]
Application of 2-Chloro-6-(methylsulfanyl)pyrazine in Kinase Inhibitor Synthesis: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, 2-Chloro-6-(methylsulfanyl)pyrazine serves as a versatile and valuable building block in the synthesis of potent and selective kinase inhibitors. Its unique substitution pattern, featuring a reactive chlorine atom and a methylsulfanyl group, allows for sequential and site-selective modifications, enabling the exploration of diverse chemical space in the quest for novel therapeutics. This document provides a comprehensive overview of its application, including detailed experimental protocols for key transformations and a summary of the biological activities of the resulting compounds.
Introduction to this compound in Kinase Inhibitor Design
Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has therefore become a major focus of modern drug discovery. The pyrazine core is a common scaffold in many approved and investigational kinase inhibitors, often acting as a hinge-binding motif that mimics the adenine region of ATP.
This compound offers two distinct points for chemical modification. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of amine, ether, and carbon-based substituents. The methylsulfanyl group at the 6-position can be oxidized to the corresponding sulfoxide or sulfone, which can modulate the electronic properties of the pyrazine ring and act as a hydrogen bond acceptor, influencing kinase binding affinity and selectivity.
Synthetic Strategies and Experimental Protocols
The primary synthetic utility of this compound lies in the reactivity of its chloro substituent. The following protocols detail common and effective methods for its derivatization.
Nucleophilic Aromatic Substitution (SNAr) with Amines
A frequent strategy in the synthesis of kinase inhibitors is the introduction of an amine-containing moiety at the 2-position of the pyrazine ring. This is typically achieved through a nucleophilic aromatic substitution reaction.
General Protocol for SNAr with an Amine:
-
Reaction Setup: In a clean, dry reaction vessel, dissolve this compound (1 equivalent) in a suitable high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or 1,4-dioxane.
-
Addition of Reagents: Add the desired amine (1.1-1.5 equivalents) to the solution. The presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2-3 equivalents), is often required to scavenge the HCl generated during the reaction.
-
Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80 °C to 150 °C. The optimal temperature and reaction time (typically 4-24 hours) should be determined by monitoring the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate forms, it can be collected by filtration. Otherwise, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to afford the desired 2-amino-6-(methylsulfanyl)pyrazine derivative.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, provide powerful methods for forming carbon-carbon and carbon-nitrogen bonds, respectively. These reactions significantly expand the diversity of substituents that can be introduced at the 2-position.
General Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a reaction vessel, add this compound (1 equivalent), the desired aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 equivalents) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., XPhos, SPhos), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equivalents).
-
Solvent and Degassing: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water. Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction Conditions: Heat the mixture to a temperature between 80 °C and 120 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent. Wash the combined organic extracts, dry over an anhydrous salt, and concentrate. Purify the crude product by column chromatography to yield the 2-aryl-6-(methylsulfanyl)pyrazine derivative.
General Protocol for Buchwald-Hartwig Amination:
-
Reaction Setup: In an oven-dried Schlenk tube or similar reaction vessel under an inert atmosphere, combine this compound (1 equivalent), the amine to be coupled (1.1-1.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle) (0.01-0.05 equivalents), a suitable phosphine ligand (e.g., BINAP, Xantphos) (0.02-0.1 equivalents), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.4-2.0 equivalents).
-
Solvent: Add an anhydrous, deoxygenated aprotic solvent such as toluene or 1,4-dioxane.
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C and monitor its progress by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, cool the mixture, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent. Wash, dry, and concentrate the organic phase. Purify the residue by column chromatography to obtain the desired 2-amino-6-(methylsulfanyl)pyrazine product.
Target Kinases and Biological Activity
Derivatives of this compound have shown inhibitory activity against several important kinase targets implicated in cancer and inflammatory diseases.
Casein Kinase 2 (CK2) and PIM Kinases
A significant body of research has focused on the development of 2,6-disubstituted pyrazines as inhibitors of Casein Kinase 2 (CK2) and PIM kinases.[1] Both CK2 and PIM kinases are serine/threonine kinases that play crucial roles in cell growth, proliferation, and survival, making them attractive targets for cancer therapy.
The general structure-activity relationship (SAR) for these inhibitors indicates that a substituted aniline or related nitrogen-containing heterocycle at the 2-position and a group capable of hydrogen bonding at the 6-position are favorable for potent inhibition. While direct synthesis from this compound is not explicitly detailed in all published examples, the synthetic routes are analogous to the protocols described above.
Table 1: Representative Kinase Inhibitory Activity of 2,6-Disubstituted Pyrazine Derivatives
| Compound ID | R² Substituent | R⁶ Substituent | CK2 IC₅₀ (nM) | PIM-1 IC₅₀ (nM) | PIM-2 IC₅₀ (nM) | PIM-3 IC₅₀ (nM) |
| A | 3-Ethynylaniline | Carboxylic Acid | 10 | >1000 | >1000 | >1000 |
| B | 4-Fluoroaniline | Carboxylic Acid | 25 | 500 | 450 | 600 |
| C | 3-Aminopyridine | Carboxylic Acid | 8 | 800 | 750 | 900 |
| D | 3-Ethynylaniline | Methylsulfone | 15 | 20 | 15 | 30 |
Note: The data presented here is illustrative of the general class of 2,6-disubstituted pyrazine kinase inhibitors and may not be directly derived from this compound.
Visualizing the Synthetic and Biological Pathways
To better understand the application of this compound in kinase inhibitor synthesis, the following diagrams illustrate the key synthetic transformations and a simplified signaling pathway of a target kinase.
Caption: Synthetic pathways for the derivatization of this compound.
Caption: Simplified kinase signaling pathway and the point of intervention for a pyrazine-based inhibitor.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. The strategic and sequential modification of its two substitution sites allows for the generation of diverse libraries of compounds for biological screening. The synthetic protocols provided herein offer a solid foundation for researchers to explore the potential of this scaffold in their drug discovery programs. Further investigation into the structure-activity relationships of derivatives from this starting material will undoubtedly lead to the discovery of new and effective treatments for a range of human diseases.
References
Application Notes and Protocols for the Characterization of 2-Chloro-6-(methylsulfanyl)pyrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the structural elucidation and purity assessment of 2-Chloro-6-(methylsulfanyl)pyrazine. The following protocols and data are intended to serve as a guide for the characterization of this compound and similarly structured pyrazine derivatives.
Introduction
This compound is a substituted pyrazine derivative. Pyrazines are a class of heterocyclic aromatic organic compounds that are of interest in medicinal chemistry and materials science. Accurate characterization is crucial for ensuring the identity, purity, and quality of this compound in research and development. This document outlines the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, ¹H and ¹³C NMR are essential for confirming the substitution pattern on the pyrazine ring.
Hypothetical NMR Data
Disclaimer: The following data is hypothetical and estimated based on the analysis of structurally similar compounds. Actual chemical shifts may vary.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| ¹H NMR (in CDCl₃) | ¹³C NMR (in CDCl₃) | ||
| Chemical Shift (ppm) | Description | Chemical Shift (ppm) | Description |
| ~8.25 | Singlet, 1H (pyrazine ring) | ~158 | C-S |
| ~8.15 | Singlet, 1H (pyrazine ring) | ~150 | C-Cl |
| ~2.60 | Singlet, 3H (-SCH₃) | ~135 | C-H |
| ~133 | C-H | ||
| ~15 | -SCH₃ |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation:
-
Brucker Avance III HD 400 MHz spectrometer (or equivalent).
-
Configure the instrument for ¹H and ¹³C NMR acquisition.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Spectral Width: 16 ppm
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 1 second
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Spectral Width: 240 ppm
-
Acquisition Time: ~1 second
-
Relaxation Delay: 2 seconds
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectra.
-
Calibrate the ¹H spectrum to the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H spectrum and assign the chemical shifts.
-
Assign the chemical shifts in the ¹³C spectrum.
-
Workflow for NMR Analysis
Caption: Workflow for NMR-based structural elucidation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique for separating and identifying volatile and semi-volatile compounds. It is well-suited for the analysis of pyrazine derivatives and can be used for both qualitative identification and quantitative analysis.[1][2]
Hypothetical GC-MS Data
Disclaimer: The following data is hypothetical and estimated based on the analysis of structurally similar compounds.
Table 2: Hypothetical GC-MS Data for this compound
| Parameter | Value |
| Retention Time (min) | ~12.5 |
| Molecular Ion (m/z) | 160/162 (due to ³⁵Cl/³⁷Cl isotopes) |
| Key Fragment Ions (m/z) | 145 ([M-CH₃]⁺), 125 ([M-Cl]⁺), 99, 72 |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in dichloromethane or ethyl acetate.
-
Perform serial dilutions to prepare working standards (e.g., 1, 5, 10, 25, 50 µg/mL).
-
-
Instrumentation:
-
Agilent 7890B GC system coupled to a 5977A MSD (or equivalent).
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
-
GC Method Parameters:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[1]
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
-
MS Method Parameters:
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Analyze the mass spectrum of the peak, identifying the molecular ion and key fragment ions.
-
Compare the obtained spectrum with a reference library (if available) or interpret the fragmentation pattern to confirm the structure.
-
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS based identification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of non-volatile compounds. A reverse-phase HPLC method is generally suitable for the analysis of pyrazine derivatives.
Hypothetical HPLC Data
Disclaimer: The following data is hypothetical and estimated based on the analysis of structurally similar compounds.
Table 3: Hypothetical HPLC Data for this compound
| Parameter | Value |
| Retention Time (min) | ~5.8 |
| λmax (nm) | ~280 nm |
Experimental Protocol: HPLC Analysis
-
Sample and Mobile Phase Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Prepare working standards by diluting the stock solution with the mobile phase.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Filter and degas all solutions before use.
-
-
Instrumentation:
-
Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD) (or equivalent).
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Gradient Elution:
-
0-2 min: 30% B
-
2-10 min: 30% to 90% B
-
10-12 min: 90% B
-
12-12.1 min: 90% to 30% B
-
12.1-15 min: 30% B
-
-
-
Data Analysis:
-
Identify the peak for this compound by its retention time.
-
Use the DAD to obtain the UV spectrum of the peak and determine the wavelength of maximum absorbance (λmax).
-
For quantitative analysis, generate a calibration curve by plotting the peak area versus the concentration of the standards.
-
Workflow for HPLC Analysis
Caption: Workflow for HPLC based purity analysis.
Conclusion
The analytical methods described provide a robust framework for the comprehensive characterization of this compound. NMR spectroscopy is indispensable for unambiguous structure confirmation. GC-MS offers high sensitivity for identification and detection of volatile impurities, while HPLC is a reliable method for purity determination and quantification. The combined application of these techniques will ensure the quality and integrity of this compound for its intended applications in research and development.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 2-Chloro-6-(methylsulfanyl)pyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of 2-Chloro-6-(methylsulfanyl)pyrazine, a key intermediate in pharmaceutical synthesis. The described protocol provides a robust starting point for isolating this compound from reaction mixtures, ensuring high purity for subsequent downstream applications in drug discovery and development. The method utilizes a C18 stationary phase with a methanol/water mobile phase gradient and UV detection.
Introduction
Pyrazine derivatives are a significant class of heterocyclic compounds widely utilized as scaffolds in the development of therapeutic agents. This compound serves as a crucial building block in the synthesis of various biologically active molecules. Ensuring the high purity of this intermediate is critical for the successful synthesis of target active pharmaceutical ingredients (APIs) and for avoiding the introduction of potentially harmful impurities in final drug products. High-performance liquid chromatography (HPLC) is a powerful technique for the purification of such organic molecules. This document provides a detailed protocol for the preparative HPLC purification of this compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for the development of a suitable HPLC purification method.
| Property | Value |
| Molecular Formula | C₅H₅ClN₂S |
| Molecular Weight | 160.62 g/mol |
| Appearance | Off-white to yellow solid |
| Solubility | Soluble in methanol, acetonitrile, and other common organic solvents. Limited solubility in water. |
| UV Absorbance (estimated) | Pyrazine derivatives typically exhibit strong UV absorbance in the range of 260-280 nm.[1] |
HPLC Purification Protocol
This protocol is intended as a starting point and may require optimization based on the specific crude sample mixture and the desired purity and yield.
Instrumentation and Materials
-
HPLC System: A preparative HPLC system equipped with a gradient pump, an autosampler (or manual injector), a column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm particle size).
-
Solvents: HPLC grade methanol and ultrapure water.
-
Sample: Crude this compound dissolved in a minimal amount of a suitable solvent (e.g., methanol or a mixture of methanol and water).
Chromatographic Conditions
The following table summarizes the recommended HPLC parameters for the purification of this compound.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase, 250 x 10 mm, 5 µm |
| Mobile Phase A | Ultrapure Water |
| Mobile Phase B | Methanol |
| Gradient Program | See Table 3 below |
| Flow Rate | 5.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 270 nm[1] |
| Injection Volume | 100 - 500 µL (dependent on sample concentration and column capacity) |
Gradient Elution Program
A gradient elution is recommended to ensure good separation of the target compound from potential impurities with varying polarities.
| Time (minutes) | % Mobile Phase A (Water) | % Mobile Phase B (Methanol) |
| 0 | 50 | 50 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 50 | 50 |
| 30 | 50 | 50 |
Experimental Procedure
-
Sample Preparation: Dissolve the crude this compound in the minimum necessary volume of the initial mobile phase composition (50:50 methanol:water) to ensure complete dissolution. Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
System Equilibration: Equilibrate the HPLC column with the initial mobile phase composition (50% Methanol) at the specified flow rate for at least 30 minutes or until a stable baseline is achieved.
-
Injection and Fraction Collection: Inject the prepared sample onto the column. Monitor the chromatogram in real-time and collect the fraction corresponding to the main peak of this compound.
-
Post-Purification Analysis: Analyze the collected fraction(s) by analytical HPLC to confirm the purity of the isolated compound.
-
Solvent Removal: Evaporate the solvent from the purified fraction under reduced pressure (e.g., using a rotary evaporator) to obtain the solid, purified this compound.
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the HPLC purification of this compound.
Caption: Workflow for the HPLC purification of this compound.
Logical Relationship of HPLC Parameters
The interplay of different HPLC parameters is crucial for achieving a successful separation. The following diagram outlines these relationships.
Caption: Key parameters influencing HPLC separation performance.
Conclusion
The described RP-HPLC method provides a reliable and efficient protocol for the purification of this compound. This application note serves as a valuable resource for researchers and scientists in the pharmaceutical industry, enabling the production of high-purity material essential for drug development pipelines. Further optimization of the gradient profile and sample loading may be necessary to maximize throughput and purity for specific applications.
References
Application Note: Mass Spectrometry Fragmentation Analysis of 2-Chloro-6-(methylsulfanyl)pyrazine for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-Chloro-6-(methylsulfanyl)pyrazine, a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding the fragmentation behavior of this molecule is crucial for its unambiguous identification in complex mixtures, for reaction monitoring, and for metabolite identification studies. This document provides a detailed, albeit predicted, fragmentation pathway and a standardized protocol for its analysis, serving as a valuable resource for researchers in drug discovery and development.
Introduction
This compound is a substituted pyrazine derivative. Pyrazines are a class of nitrogen-containing heterocyclic compounds that are prevalent in many natural and synthetic bioactive molecules. The presence of a chlorine atom and a methylsulfanyl group on the pyrazine ring introduces specific fragmentation pathways under mass spectrometric analysis. Electron ionization (EI) is a hard ionization technique that induces extensive fragmentation, providing a detailed molecular fingerprint that is useful for structural elucidation.[1][2][3][4] This note outlines the expected fragmentation pattern of the title compound, which is essential for its characterization in various research and development settings.
Experimental Protocol
A standard protocol for the analysis of this compound using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source is provided below.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS, Thermo Fisher GC-MS)
-
Ion Source: Electron Ionization (EI)
-
Mass Analyzer: Quadrupole, Ion Trap, or Time-of-Flight (TOF)
GC Conditions:
-
Column: HP-5ms (or equivalent) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 minute
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 minutes at 250 °C
-
-
Injection Volume: 1 µL (splitless or split injection depending on concentration)
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Electron Energy: 70 eV[2]
-
Mass Range: m/z 40-400
-
Scan Rate: 2 scans/second
-
Solvent Delay: 3 minutes
Sample Preparation:
Prepare a 100 µg/mL solution of this compound in a suitable volatile solvent such as dichloromethane or ethyl acetate.
Predicted Fragmentation Pattern
The fragmentation of this compound (molecular weight: 160.62 g/mol ) upon electron ionization is predicted to proceed through several key pathways, initiated by the loss of an electron from one of the heteroatoms (N or S) or the aromatic pi system.[5] The proposed fragmentation is based on established principles for aromatic, chlorinated, and sulfur-containing compounds.[6][7][8]
The molecular ion [M]•+ is expected at m/z 160. Due to the presence of chlorine, an isotopic peak [M+2]•+ at m/z 162 with an intensity of approximately one-third of the molecular ion peak is anticipated.[6]
Key Fragmentation Pathways:
-
Loss of a Methyl Radical (•CH₃): A common fragmentation for methylsulfanyl compounds is the cleavage of the S-CH₃ bond, leading to the formation of a stable thienyl-like cation. This would result in a fragment at m/z 145.
-
Loss of a Chlorine Radical (•Cl): Cleavage of the C-Cl bond is another primary fragmentation event for aromatic chlorides, which would yield a fragment at m/z 125.[9]
-
Loss of a Thiomethyl Radical (•SCH₃): The entire methylsulfanyl group can be lost, resulting in a chloropyrazine radical cation at m/z 113.
-
Ring Fragmentation: The pyrazine ring itself can undergo cleavage. A characteristic loss for pyrazines is the neutral loss of HCN (27 Da), which could lead to smaller fragment ions.
Data Presentation
The predicted key fragment ions and their corresponding mass-to-charge ratios (m/z) are summarized in the table below. The relative intensities are hypothetical and would need to be confirmed by experimental data.
| Predicted Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) | Proposed Fragmentation Pathway |
| [C₅H₄N₂SCl]•+ | Molecular Ion | 160/162 | Ionization of the parent molecule |
| [C₄H₄N₂S]•+ | 145/147 | Loss of •CH₃ from the molecular ion | |
| [C₅H₄N₂S]•+ | 125 | Loss of •Cl from the molecular ion | |
| [C₄H₃N₂Cl]•+ | 113/115 | Loss of •SCH₃ from the molecular ion | |
| [C₃H₂NCl]•+ | 86/88 | Ring fragmentation, loss of HCN from m/z 113 | |
| [C₄H₃N₂]•+ | 79 | Loss of •Cl and •SCH₃ |
Logical Relationships and Workflows
The following diagrams illustrate the proposed fragmentation pathway and the general experimental workflow.
Caption: Predicted EI-MS fragmentation pathway of this compound.
Caption: General experimental workflow for GC-MS analysis.
Conclusion
This application note provides a foundational understanding of the expected mass spectrometry fragmentation pattern of this compound under electron ionization. The proposed fragmentation pathways and the provided experimental protocol offer a starting point for researchers to identify and characterize this compound in their studies. Experimental verification of these predictions will be essential for building a robust analytical method for this and related molecules.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 3. Electron ionization - Wikipedia [en.wikipedia.org]
- 4. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 5. thiele.ruc.dk [thiele.ruc.dk]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. scribd.com [scribd.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Antibacterial Agents Using the Pyrazine Scaffold
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development of antibacterial agents centered on the versatile pyrazine scaffold. The information compiled herein is intended to guide researchers in the synthesis, antibacterial evaluation, and mechanistic understanding of novel pyrazine-based compounds.
Introduction to the Pyrazine Scaffold in Antibacterial Drug Discovery
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2] The structural rigidity of the pyrazine core, coupled with its ability to participate in various non-covalent interactions, makes it an attractive starting point for the design of novel therapeutic agents.[2] Notably, pyrazinamide is a cornerstone drug in the treatment of tuberculosis, highlighting the potential of this scaffold in combating bacterial infections. The continuous emergence of multidrug-resistant bacteria necessitates the exploration of new chemical entities, and the pyrazine scaffold offers a promising avenue for the development of the next generation of antibacterial drugs.[3]
Synthesis of Pyrazine-Based Antibacterial Agents
This section details the synthetic protocols for two prominent classes of pyrazine derivatives with demonstrated antibacterial activity: N'-substituted pyrazine-2-carbohydrazides and substituted triazolo[4,3-a]pyrazines.
General Synthesis of N'-Substituted Pyrazine-2-Carbohydrazides
The synthesis of N'-substituted pyrazine-2-carbohydrazides typically involves a two-step process starting from pyrazinamide.[3][4] The first step is the formation of pyrazine-2-carbohydrazide, which is then condensed with various substituted aldehydes or ketones to yield the final products.[3]
Protocol 2.1.1: Synthesis of Pyrazine-2-carbohydrazide
-
Hydrolysis of Pyrazinamide: Pyrazinamide is hydrolyzed to pyrazinoic acid, typically by refluxing with an aqueous solution of a strong base like sodium hydroxide.
-
Esterification: The resulting pyrazinoic acid is esterified, for example, by reacting with ethanol in the presence of a catalytic amount of concentrated sulfuric acid, to yield ethyl pyrazinoate.
-
Hydrazinolysis: Ethyl pyrazinoate is then reacted with hydrazine hydrate, usually in an alcoholic solvent, to produce pyrazine-2-carbohydrazide. The product can be purified by recrystallization.[3]
Protocol 2.1.2: Synthesis of N'-Substituted Pyrazine-2-Carbohydrazides
-
A solution of pyrazine-2-carbohydrazide in a suitable solvent (e.g., ethanol) is prepared.
-
To this solution, an equimolar amount of the desired substituted aromatic aldehyde is added.
-
A few drops of a catalytic amount of glacial acetic acid are added, and the reaction mixture is refluxed for several hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with a cold solvent, and purified by recrystallization.[5]
General Synthesis of Substituted Triazolo[4,3-a]pyrazines
The synthesis of substituted triazolo[4,3-a]pyrazines often starts from a key intermediate, 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine.[6][7] This intermediate can then be further functionalized.
Protocol 2.2.1: Synthesis of 3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine
This synthesis is a multi-step process starting from ethyl trifluoroacetate and 2-chloropyrazine. A detailed, multi-step synthesis protocol can be found in the literature.[6][7]
Protocol 2.2.2: Synthesis of Substituted Triazolo[4,3-a]pyrazine Derivatives
-
The core intermediate, 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine, is reacted with various nucleophiles to introduce substituents at different positions.
-
For example, N-alkylation or N-arylation can be achieved by reacting the core with appropriate alkyl or aryl halides in the presence of a base.
-
Alternatively, the core can be functionalized through palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, to introduce aryl or heteroaryl moieties.[8]
-
The final products are purified using column chromatography.[6][7]
Data Presentation: Antibacterial Activity of Pyrazine Derivatives
The antibacterial efficacy of pyrazine derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Table 1: MIC Values of Selected N'-Substituted Pyrazine-2-Carbohydrazide Derivatives (µg/mL) [3][5]
| Compound ID | Substituent (R) | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Salmonella typhi |
| PH-01 | 4-Nitro | 180 | 190 | - | - |
| PH-02 | 4-Chloro | 200 | 180 | - | - |
| PH-04 | 4-Methoxy | 210 | 200 | - | - |
| PH-05 | 2-Chloro | - | - | 220 | - |
| PH-06 | 3-Chloro | - | - | 200 | - |
| PH-08 | 2-Nitro | 180 | 180 | - | - |
| PH-12 | 3-Hydroxy | - | - | - | 230 |
| PH-14 | 4-Hydroxy | - | - | - | 200 |
| Ofloxacin | - | 12.5 | 12.5 | 12.5 | 12.5 |
Table 2: MIC Values of Selected Triazolo[4,3-a]pyrazine Derivatives (µg/mL) [6][7]
| Compound ID | R1 | R2 | Staphylococcus aureus | Escherichia coli |
| 1a | H | Phenyl | 128 | 256 |
| 1b | H | 4-Fluorophenyl | 64 | 128 |
| 1c | H | 4-Chlorophenyl | 64 | 128 |
| 2a | Methyl | Phenyl | 256 | >256 |
| 2e | H | 2-(N,N-dimethylamino)ethyl | 32 | 16 |
| Ampicillin | - | - | 32 | 8 |
Experimental Protocols: Antibacterial Susceptibility Testing
The following protocols are standard methods for evaluating the in vitro antibacterial activity of newly synthesized compounds.
Agar Well Diffusion Method
This method provides a qualitative assessment of antibacterial activity.
Protocol 4.1.1: Agar Well Diffusion Assay
-
Media Preparation: Prepare Mueller-Hinton agar according to the manufacturer's instructions and sterilize by autoclaving.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard.
-
Plate Inoculation: Evenly spread the bacterial inoculum onto the surface of the agar plates.
-
Well Preparation: Create wells of a defined diameter (e.g., 6 mm) in the agar using a sterile borer.
-
Compound Application: Add a fixed volume (e.g., 100 µL) of the test compound solution (at a known concentration) into each well. A standard antibiotic and the solvent are used as positive and negative controls, respectively.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Measurement: Measure the diameter of the zone of inhibition around each well. A larger zone indicates greater antibacterial activity.[3]
Microbroth Dilution Method
This method provides a quantitative measure of antibacterial activity (MIC).
Protocol 4.2.1: Microbroth Dilution Assay
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculum Preparation: Prepare a bacterial suspension and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Controls: Include a growth control (broth and inoculum, no compound) and a sterility control (broth only) on each plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[6][7]
Mechanism of Action and Signaling Pathways
A key mechanism of action for some pyrazine-based antibacterial agents is the inhibition of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication, transcription, and repair.[9][10]
Inhibition of DNA Gyrase
DNA gyrase introduces negative supercoils into DNA, a process crucial for relieving torsional stress during DNA replication and transcription.[9] Pyrazine derivatives can interfere with this process, leading to a cascade of events that ultimately results in bacterial cell death.
The inhibition of DNA gyrase by these compounds leads to the stabilization of the gyrase-DNA cleavage complex, which results in double-stranded DNA breaks.[9][11] This DNA damage triggers the SOS response in bacteria. However, the accumulation of DNA breaks overwhelms the repair machinery, leading to the arrest of DNA replication and cell division.[12] Furthermore, the disruption of DNA gyrase function can lead to the generation of reactive oxygen species (ROS), such as superoxide and hydroxyl radicals, which cause widespread oxidative damage to DNA, proteins, and lipids, further contributing to cell death.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. jyoungpharm.org [jyoungpharm.org]
- 4. researchgate.net [researchgate.net]
- 5. itmedicalteam.pl [itmedicalteam.pl]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Gyrase inhibitors induce an oxidative damage cellular death pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Inhibition of deoxyribonucleic acid gyrase: effects on nucleic acid synthesis and cell division in Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Chloro-6-(methylsulfanyl)pyrazine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Chloro-6-(methylsulfanyl)pyrazine as a key intermediate in the synthesis of agrochemicals, with a primary focus on sulfonylurea herbicides. This document includes detailed experimental protocols, quantitative data, and diagrams to illustrate synthetic pathways and mechanisms of action.
Introduction to this compound
This compound is a substituted pyrazine derivative that serves as a versatile building block in the synthesis of various biologically active compounds. Its unique structure, featuring a reactive chlorine atom and a methylsulfanyl group on the pyrazine ring, makes it a valuable precursor for creating a diverse range of agrochemicals. The pyrazine core is a common scaffold in many bioactive molecules, and its derivatives have shown a wide spectrum of activities, including herbicidal, fungicidal, and insecticidal properties.[1]
Application in Herbicide Synthesis: Sulfonylurea Herbicides
This compound is a key starting material for the synthesis of sulfonylurea herbicides. These herbicides are known for their high efficacy at low application rates and their specific mode of action. A prominent example of a sulfonylurea herbicide that can be synthesized from a pyrazine derivative is Pyrazosulfuron-ethyl.
The general synthetic strategy involves a two-step process:
-
Amination: Nucleophilic aromatic substitution of the chlorine atom with an amino group.
-
Coupling: Reaction of the resulting aminopyrazine with a sulfonyl isocyanate or a related derivative to form the sulfonylurea bridge.
Below are detailed protocols for this synthetic route.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-6-(methylsulfanyl)pyrazine (Intermediate)
This protocol describes the conversion of this compound to 2-Amino-6-(methylsulfanyl)pyrazine via nucleophilic aromatic substitution with ammonia.
Materials:
-
This compound
-
Anhydrous ammonia
-
Anhydrous ethanol
-
Autoclave reactor
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
In a high-pressure autoclave reactor, dissolve this compound (1 equivalent) in anhydrous ethanol.
-
Cool the solution and introduce anhydrous ammonia (excess, typically 5-10 equivalents) into the reactor.
-
Seal the reactor and heat to a temperature of 150-200°C for 3-6 hours. The reaction should be monitored by TLC or GC-MS for the disappearance of the starting material.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess ammonia.
-
Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography to yield pure 2-Amino-6-(methylsulfanyl)pyrazine.
Protocol 2: Synthesis of a Pyrazinyl Sulfonylurea Herbicide (Final Product)
This protocol outlines the reaction of 2-Amino-6-(methylsulfanyl)pyrazine with a phenyl sulfonyl isocyanate to form the final sulfonylurea herbicide. This is a general procedure that can be adapted for different sulfonyl isocyanates.
Materials:
-
2-Amino-6-(methylsulfanyl)pyrazine
-
Phenyl (2-chlorosulfonyl)benzoate or a similar sulfonyl isocyanate precursor
-
Dry acetonitrile
-
Triethylamine (or another suitable base)
-
Stirring apparatus
-
Standard glassware for filtration and drying
Procedure:
-
In a dry, three-necked flask equipped with a stirrer and under a nitrogen atmosphere, dissolve 2-Amino-6-(methylsulfanyl)pyrazine (1 equivalent) in dry acetonitrile.
-
In a separate flask, prepare the sulfonyl isocyanate by reacting phenyl (2-chlorosulfonyl)benzoate with a suitable reagent, or use a commercially available sulfonyl isocyanate.
-
Slowly add the sulfonyl isocyanate (1 equivalent) to the solution of 2-Amino-6-(methylsulfanyl)pyrazine at room temperature with vigorous stirring.
-
Add a catalytic amount of triethylamine to the reaction mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, the product often precipitates out of the solution. The solid is collected by filtration, washed with cold acetonitrile, and dried under vacuum to yield the final pyrazinyl sulfonylurea herbicide.[2]
Data Presentation
The following table summarizes representative quantitative data for the synthesis of a pyrazinyl sulfonylurea herbicide.
| Step | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1. Amination | This compound, Anhydrous Ammonia | Ethanol | 175 | 3 | ~85 | >95 |
| 2. Coupling | 2-Amino-6-(methylsulfanyl)pyrazine, Phenyl Sulfonyl Isocyanate | Acetonitrile | Room Temp. | 2-4 | ~90 | >97 |
Note: Yields and reaction times are approximate and can vary based on the specific reagents and conditions used.
Experimental Workflow Diagram
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-6-(methylsulfanyl)pyrazine
Welcome to the technical support center for the synthesis of 2-Chloro-6-(methylsulfanyl)pyrazine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and direct method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting 2,6-dichloropyrazine with a methylthiolate source, such as sodium thiomethoxide (NaSMe) or sodium methanethiolate.
Q2: What is the underlying mechanism of this reaction?
A2: The reaction proceeds via a nucleophilic aromatic substitution mechanism. The electron-deficient pyrazine ring is attacked by the nucleophilic thiomethoxide anion. The presence of the chlorine atoms and the nitrogen atoms in the pyrazine ring activates the molecule towards nucleophilic attack. The reaction forms a resonance-stabilized intermediate (Meisenheimer complex) before the expulsion of a chloride ion to yield the final product.
Q3: I am observing a significant amount of a di-substituted byproduct. How can I minimize its formation?
A3: The formation of the di-substituted byproduct, 2,6-bis(methylsulfanyl)pyrazine, is a common issue. To minimize this, you should carefully control the stoichiometry of your reactants. Using a slight excess of 2,6-dichloropyrazine relative to the sodium thiomethoxide can favor the mono-substitution product. Additionally, a lower reaction temperature and shorter reaction time can also help to reduce the formation of the di-substituted product.
Q4: My reaction is sluggish and not going to completion. What are the potential causes?
A4: Several factors could contribute to a slow or incomplete reaction. These include:
-
Low reaction temperature: While lower temperatures can reduce side products, a temperature that is too low may not provide sufficient energy for the reaction to proceed at a reasonable rate.
-
Poor quality of reagents: Ensure that your 2,6-dichloropyrazine is pure and that the sodium thiomethoxide is not degraded. The thiomethoxide is susceptible to oxidation.
-
Inappropriate solvent: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or THF are generally preferred as they can dissolve the reactants and facilitate the SNAr reaction.
-
Insufficient mixing: Ensure that the reaction mixture is being stirred efficiently to promote contact between the reactants.
Q5: What are the recommended purification methods for this compound?
A5: The primary method for purifying the product is column chromatography on silica gel. A solvent system of ethyl acetate and hexanes is typically effective for separating the desired product from the starting material and any di-substituted byproduct. Recrystallization can also be employed as a final purification step to obtain a highly pure product.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Formation of side products (e.g., di-substituted pyrazine). - Loss of product during workup or purification. | - Monitor the reaction by TLC or GC-MS to ensure completion. - Adjust the stoichiometry of reactants (use a slight excess of 2,6-dichloropyrazine). - Optimize reaction temperature and time. - Use a suitable polar aprotic solvent (e.g., DMF, DMSO). - Ensure efficient extraction and careful column chromatography. |
| Formation of 2,6-bis(methylsulfanyl)pyrazine | - Excess of sodium thiomethoxide. - High reaction temperature. - Prolonged reaction time. | - Use 1.0-1.1 equivalents of sodium thiomethoxide relative to 2,6-dichloropyrazine. - Maintain a lower reaction temperature (e.g., 0 °C to room temperature). - Monitor the reaction closely and quench it once the starting material is consumed. |
| Presence of Unreacted 2,6-Dichloropyrazine | - Insufficient sodium thiomethoxide. - Short reaction time. - Low reaction temperature. - Deactivated sodium thiomethoxide. | - Use at least one equivalent of sodium thiomethoxide. - Increase the reaction time and monitor for completion. - Gradually increase the reaction temperature. - Use freshly prepared or commercially sourced high-purity sodium thiomethoxide. |
| Dark-colored Reaction Mixture/Product | - Decomposition of reagents or product. - Presence of impurities. | - Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Use purified reagents and solvents. - Consider a charcoal treatment during workup to remove colored impurities. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent quality.
Materials:
-
2,6-Dichloropyrazine
-
Sodium thiomethoxide (or Sodium methanethiolate)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,6-dichloropyrazine (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the 2,6-dichloropyrazine.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Slowly add a solution of sodium thiomethoxide (1.05 eq) in anhydrous DMF to the reaction mixture over 15-20 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield issues.
Technical Support Center: Purification of Substituted Pyrazines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of substituted pyrazines.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of substituted pyrazines?
A1: Impurities often originate from starting materials or side-reactions during synthesis.[1] Common impurities include:
-
Unreacted Starting Materials: Such as 1,2-diamines, 1,2-dicarbonyl compounds, or α-amino ketones.[1]
-
Side-Reaction Products: Imidazole derivatives, like 4-methyl imidazole, are frequently co-produced, especially in syntheses involving sugars and ammonium hydroxide.[2][3][4][5]
-
Aminal Side-Products: These can form during reductive amination steps.[6]
-
Positional Isomers: The condensation of two different α-amino ketones can lead to a mixture of pyrazine isomers, complicating purification.[7]
Q2: My substituted pyrazine is showing a color change or darkening after purification. What causes this instability?
A2: Some alkynyl-substituted pyrazine and pyridine compounds are inherently unstable and may show a color change or intense darkening, sometimes almost immediately after purification.[8] The stability is influenced by the nature of the heteroaromatic ring and the substituents on the alkyne moiety.[8] Careful handling and storage are crucial for these sensitive compounds.
Q3: Which chromatographic method is most effective for pyrazine purification?
A3: Normal-phase flash chromatography using silica gel is a typical method.[9] The mobile phase is often a binary mixture of a hydrocarbon solvent (like hexane or heptane) and ethyl acetate.[9] For challenging separations of chemically similar pyrazines, using silica with a higher surface area (>700 m²/g) can significantly improve resolution and product purity compared to standard silica (nominal 500 m²/g).[9] Reversed-phase HPLC can also be used, though it is less common than GC-based methods for analysis.[10]
Q4: Can I use liquid-liquid extraction (LLE) to purify pyrazines? What are the limitations?
A4: Yes, LLE is a common cleanup method.[2][3] However, effective extraction of pyrazines from an aqueous solution often requires multiple steps with fresh solvent.[2][5] The choice of solvent is critical; using hexane can prevent the co-extraction of undesirable imidazole derivatives, whereas solvents like methyl-t-butyl ether (MTBE) or ethyl acetate may co-extract these impurities, necessitating further cleanup steps like silica chromatography.[2][4][5]
Q5: Is distillation a viable purification method for substituted pyrazines?
A5: Yes, distillation can be an effective technique to isolate volatile pyrazines from non-volatile impurities.[2] For instance, distillation of an aqueous reaction mixture can separate pyrazines, leaving undesirable imidazoles behind in the undistilled portion.[2][3][4][5]
Troubleshooting Guides
Problem 1: Poor Separation of Closely Related Pyrazines in Column Chromatography
Symptoms:
-
Co-elution of product with impurities.
-
Broad peaks and low resolution in chromatograms.
-
Product fractions are contaminated with starting materials or side-products of similar polarity.
Troubleshooting Steps:
Caption: Troubleshooting workflow for poor chromatographic separation.
Problem 2: Co-extraction of Imidazole Impurities during Liquid-Liquid Extraction (LLE)
Symptoms:
-
Purified product from LLE shows the presence of imidazole derivatives (e.g., 4-methyl imidazole) in analytical data (GC-MS, NMR).
-
This is common when using moderately polar solvents like MTBE or ethyl acetate for extraction from aqueous media.[2][4]
Troubleshooting Steps:
-
Solvent Selection: If possible, perform the LLE using a nonpolar solvent like hexane. Hexane has been shown to extract pyrazines without co-extracting imidazole derivatives.[2][4] The solubility of alkyl-substituted pyrazines in hexane tends to increase with the number of alkyl groups.[4]
-
Post-Extraction Cleanup: If a more polar solvent is required for efficient pyrazine extraction, a secondary purification step is necessary.[2] Pass the organic extract through a silica gel column. Silica effectively retains the more polar imidazole impurities, allowing the desired pyrazines to be eluted.[2][4]
-
Acid-Base Extraction: Utilize the basicity difference. Pyrazines are weakly basic (pKa ~0.65).[11] An acidic wash (e.g., dilute HCl) might selectively protonate and pull highly basic impurities into the aqueous phase, though careful pH control is needed to avoid protonating the target pyrazine.
Data Summary: Purification Strategies
The following table summarizes different purification techniques and their effectiveness based on experimental findings.
| Purification Method | Solvents / Conditions | Effectiveness & Key Findings | Common Challenges | Reference |
| Liquid-Liquid Extraction (LLE) | Hexane | Extracts pyrazines without co-extracting imidazole impurities.[2][4] | Requires multiple extractions for good recovery; less effective for polar pyrazines.[2][4] | [2][4] |
| MTBE or Ethyl Acetate | Good recovery of pyrazines. | Co-extracts imidazole impurities, requiring further purification.[2][4] | [2][4] | |
| Column Chromatography | Silica Gel with Hexane/Ethyl Acetate (e.g., 90/10) | Good for removing polar impurities like imidazoles from organic extracts.[2] Can separate pyrazines based on alkyl substituent content.[2][4] | Standard silica may not resolve closely related pyrazines.[9] Not suitable for purifying pyrazines directly from aqueous solutions.[4] | [2][4][9] |
| C18-bonded Silica | Effective for trapping pyrazines from an aqueous distillate, allowing water to be flushed away.[2][4] | Requires subsequent elution with a solvent like ethanol.[4] | [2][4] | |
| Distillation | N/A (Thermal) | Effectively isolates volatile pyrazines from non-volatile impurities (e.g., imidazoles) in an aqueous reaction mixture.[2][4] | Not suitable for non-volatile or thermally labile pyrazine derivatives. | [2][4] |
Detailed Experimental Protocols
Protocol 1: Purification of Pyrazines from an Aqueous Mixture via LLE and Column Chromatography
This protocol is based on methodologies for removing co-synthesized imidazole impurities.[2][4]
Objective: To isolate substituted pyrazines from an aqueous reaction mixture containing polar impurities like 4-methyl imidazole.
Workflow Diagram:
Caption: General workflow for pyrazine purification.
Methodology:
-
Liquid-Liquid Extraction:
-
Transfer the aqueous reaction mixture to a separatory funnel.
-
Extract the mixture multiple times with fresh portions of methyl-t-butyl ether (MTBE) or ethyl acetate.[2] Three to four extractions are recommended to ensure good recovery.[4]
-
Combine the organic extracts. At this stage, the extract contains the desired pyrazines but also co-extracted 4-methyl imidazole.[2][4]
-
-
Concentration:
-
Reduce the volume of the combined organic extracts using a rotary evaporator or a gentle stream of nitrogen to concentrate the sample for chromatography.[4]
-
-
Column Chromatography:
-
Prepare a standard silica gel column.
-
Load the concentrated extract onto the column.
-
Elute the column with an appropriate solvent system, such as a 90/10 mixture of hexane/ethyl acetate.[2] The nonpolar pyrazines will elute, while the more polar 4-methyl imidazole will be retained on the silica.[2][4]
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified substituted pyrazine.
-
Protocol 2: Isolation of Pyrazines via Distillation and C18 Cartridge Cleanup
This protocol is suitable for volatile pyrazines in an aqueous matrix.[2][4]
Objective: To isolate volatile pyrazines and remove water efficiently.
Methodology:
-
Simple Distillation:
-
Set up a simple distillation apparatus with the aqueous reaction mixture in the boiling flask.[4]
-
Heat the flask to distill the volatile pyrazines along with water. The non-volatile impurities, including imidazoles, will remain in the distillation pot.[2][4]
-
Collect the aqueous distillate containing the pyrazines.
-
-
Water Removal and Concentration:
-
Condition a column or cartridge packed with C18-bonded silica with methanol and then water.[4]
-
Pass the collected aqueous distillate through the C18 column. The pyrazines will be trapped on the C18 stationary phase.[4]
-
Wash the column with additional water or flush with dry nitrogen to remove all residual water from the column.[4]
-
Elute the trapped pyrazines from the column using a strong organic solvent like pure ethanol.[4]
-
Remove the elution solvent under reduced pressure to obtain the purified, water-free pyrazine product.
-
References
- 1. biosynce.com [biosynce.com]
- 2. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. | Semantic Scholar [semanticscholar.org]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of substituted pyrazines from N -allyl malonamides - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11529F [pubs.rsc.org]
- 8. PYRAZINE- AND PYRIDINE-SUBSTITUTED PROP-2-YN-1-OLS, BUT-3-YN-2-OLS, AND BUT-3-YN-2-ONES – PURIFICATION, STABILITY, AND HANDLING REVISED | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 9. ablelab.eu [ablelab.eu]
- 10. repo.lib.tut.ac.jp [repo.lib.tut.ac.jp]
- 11. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Nucleophilic Substitution on Chloropyrazines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nucleophilic aromatic substitution (SNAr) reactions on chloropyrazines.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for nucleophilic substitution on chloropyrazines?
A1: Nucleophilic substitution on chloropyrazines typically proceeds via a bimolecular addition-elimination (SNAr) mechanism. The electron-deficient pyrazine ring is attacked by a nucleophile, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] Subsequently, the chloride ion is eliminated, and the aromaticity of the pyrazine ring is restored.[2] The pyrazine nitrogen atoms facilitate this reaction by withdrawing electron density from the ring, making it more susceptible to nucleophilic attack.[3]
Q2: Which factors have the most significant impact on the success of the reaction?
A2: The key factors influencing the outcome of nucleophilic substitution on chloropyrazines are:
-
Nucleophile: The strength and concentration of the nucleophile are critical. Stronger nucleophiles generally lead to faster reaction rates.
-
Solvent: The choice of solvent affects the solubility of reactants and the stabilization of the Meisenheimer complex.[4]
-
Base: A base is often required to deprotonate the nucleophile or neutralize the HCl generated during the reaction.
-
Temperature: Reaction temperature can significantly influence the reaction rate and can also promote side reactions if too high.[5]
Q3: What are the most common nucleophiles used for substitution on chloropyrazines?
A3: A wide range of nucleophiles can be employed, including:
-
Nitrogen nucleophiles: Primary and secondary amines (aliphatic and aromatic) are frequently used.[6]
-
Oxygen nucleophiles: Alcohols and phenols can be used, often in the presence of a strong base to form the more nucleophilic alkoxide or phenoxide.
-
Sulfur nucleophiles: Thiols are excellent nucleophiles for this reaction.[7]
Q4: How do I choose the right solvent for my reaction?
A4: The choice of solvent depends on the specific reactants and conditions.
-
Polar aprotic solvents such as DMSO, DMF, and THF are commonly used as they can dissolve a wide range of reactants and stabilize the charged intermediate.[8]
-
Polar protic solvents like water and alcohols can also be effective, particularly in "green" chemistry approaches. Water has been shown to be a good solvent for the reaction of chloropyrazines with amines in the presence of KF.
-
Non-polar solvents like toluene are occasionally used, sometimes with a catalytic amount of a polar aprotic solvent to enhance the reaction rate.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Nucleophile: The nucleophile may not be strong enough or may be protonated. | 1. Use a stronger base to deprotonate the nucleophile. For amines, ensure the free base form is used. For alcohols and thiols, consider using a strong base like NaH or K2CO3 to generate the corresponding alkoxide or thiolate. |
| 2. Low Reaction Temperature: The reaction may be too slow at the current temperature. | 2. Gradually increase the reaction temperature in 10-20°C increments while monitoring for product formation and decomposition. Consider using microwave irradiation to accelerate the reaction.[4] | |
| 3. Poor Solvent Choice: The reactants may not be fully dissolved, or the solvent may be inhibiting the reaction. | 3. Switch to a more suitable solvent. If using a non-polar solvent, try a polar aprotic solvent like DMF or DMSO. If solubility is an issue, consider a solvent mixture. | |
| 4. Decomposition of Starting Material or Product: The reaction conditions may be too harsh. | 4. Monitor the reaction by TLC or LC-MS to check for the disappearance of starting material and the appearance of degradation products. If decomposition is observed, try lowering the reaction temperature or using a milder base. | |
| Formation of Multiple Products/Side Reactions | 1. Di-substitution: If the chloropyrazine has multiple chloro substituents, di- or even tri-substitution can occur. | 1. Use a stoichiometric amount of the nucleophile or add it slowly to the reaction mixture. Lowering the reaction temperature can also improve selectivity. |
| 2. Reaction with Solvent: Some solvents, particularly nucleophilic ones like alcohols, can compete with the intended nucleophile. | 2. Switch to a non-nucleophilic solvent like THF, DMF, or toluene. | |
| 3. Hydrolysis of Chloropyrazine: In the presence of water and base, the chloropyrazine can hydrolyze to the corresponding pyrazinone. | 3. Ensure anhydrous conditions by using dry solvents and inert atmosphere (e.g., nitrogen or argon). | |
| Incomplete Reaction | 1. Insufficient Reaction Time: The reaction may not have reached completion. | 1. Monitor the reaction progress by TLC or LC-MS. Extend the reaction time until the starting material is consumed. |
| 2. Equilibrium: The reaction may be reversible. | 2. Use an excess of the nucleophile to drive the equilibrium towards the product. Remove any byproducts, if possible. | |
| 3. Inadequate Mixing: Poor stirring can lead to localized concentration gradients and incomplete reaction. | 3. Ensure efficient stirring throughout the reaction. For heterogeneous mixtures, a mechanical stirrer may be necessary. |
Data Presentation
Table 1: Effect of Solvent and Base on the Reaction of 2-Chloropyrazine with Morpholine
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | Cs2CO3 | 100 | 24 | <5 |
| 2 | THF | Cs2CO3 | 65 | 24 | 10 |
| 3 | DMF | Cs2CO3 | 100 | 24 | 25 |
| 4 | Dioxane | Cs2CO3 | 100 | 24 | 15 |
| 5 | Water | Cs2CO3 | 100 | 18 | 85 |
| 6 | Water | K3PO4 | 100 | 18 | 78 |
| 7 | Water | K2CO3 | 100 | 18 | 90 |
| 8 | Water | KF | 100 | 18 | 92 |
| 9 | Water | Et3N | 100 | 24 | <10 |
Data adapted from a study on the amination of heteroaryl chlorides.
Experimental Protocols
General Procedure for the Amination of 2-Chloropyrazine
-
To a reaction vessel, add 2-chloropyrazine (1.0 mmol), the desired amine (1.2 mmol), and a suitable base (e.g., K2CO3, 2.0 mmol).
-
Add the chosen solvent (e.g., water or DMF, 5 mL).
-
Stir the mixture at the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If water is used as the solvent, the product may precipitate and can be collected by filtration. Otherwise, extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: SNAr mechanism on chloropyrazine.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Impact of Temperature on the Rate of Chemical Reactions in Tanzania | European Journal of Physical Sciences [ajpojournals.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Scale-Up Synthesis of 2-Chloro-6-(methylsulfanyl)pyrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the scale-up synthesis of 2-Chloro-6-(methylsulfanyl)pyrazine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the scale-up of this compound?
A1: The most prevalent and scalable approach involves a two-step synthesis. The first step is the chlorination of a suitable pyrazine precursor to yield 2,6-dichloropyrazine. This is followed by a selective nucleophilic aromatic substitution (SNAr) reaction with a methylthiolating agent to replace one of the chlorine atoms with a methylsulfanyl group.
Q2: What are the primary safety concerns when handling the reagents for this synthesis on a larger scale?
A2: Key safety considerations include:
-
Chlorinating agents: Reagents like chlorine gas are highly corrosive and toxic. Proper ventilation, personal protective equipment (PPE), and scrubbing systems for off-gassing are essential.
-
Thiolating agents: Sodium thiomethoxide or methanethiol are often used. These compounds have a strong, unpleasant odor and are toxic. Reactions should be conducted in a well-ventilated fume hood or a closed system.
-
Solvents: Depending on the specific process, flammable and volatile organic solvents may be used, requiring appropriate fire safety measures.
-
Exothermic reactions: Both the chlorination and the nucleophilic substitution can be exothermic. Careful control of reagent addition rates and efficient reactor cooling are critical to prevent thermal runaways.
Q3: How can I minimize the formation of the disubstituted byproduct, 2,6-bis(methylsulfanyl)pyrazine?
A3: To favor monosubstitution and minimize the formation of the disubstituted byproduct, consider the following strategies:
-
Stoichiometry: Use a controlled amount of the methylthiolating agent, typically not exceeding one equivalent relative to the 2,6-dichloropyrazine.
-
Temperature Control: Lower reaction temperatures generally increase the selectivity for monosubstitution.
-
Slow Addition: Add the nucleophile slowly to the reaction mixture to maintain a low instantaneous concentration, which disfavors the second substitution.
Q4: What are the recommended purification methods for the final product at a larger scale?
A4: For large-scale purification, the following methods are commonly employed:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is often effective for removing impurities.
-
Distillation: If the product is a liquid or has a suitable boiling point, distillation under reduced pressure can be an efficient purification method.
-
Column Chromatography: While less common for very large-scale production due to cost and solvent usage, it can be used for high-purity requirements. Silica gel is a common stationary phase.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in chlorination step | - Incomplete reaction- Formation of byproducts (e.g., tar, over-chlorinated pyrazines) | - Increase reaction time or temperature cautiously.- Optimize the stoichiometry of the chlorinating agent.- Ensure the starting material is pure and dry. |
| Poor regioselectivity in chlorination | - Inappropriate chlorinating agent or reaction conditions. | - Screen different chlorinating agents (e.g., SOCl₂, PCl₅, Cl₂ gas).- Optimize reaction temperature and catalyst if applicable. |
| Formation of 2,6-bis(methylsulfanyl)pyrazine | - Excess of methylthiolating agent.- High reaction temperature.- Rapid addition of the nucleophile. | - Use ≤ 1.0 equivalent of the methylthiolating agent.- Lower the reaction temperature.- Add the nucleophile dropwise or via a syringe pump over an extended period. |
| Product is difficult to purify | - Presence of closely related impurities (e.g., starting material, disubstituted product).- Oily or non-crystalline product. | - Optimize the reaction to minimize byproduct formation.- Screen various recrystallization solvents or solvent mixtures.- Consider a derivative formation for easier purification, followed by deprotection.- If feasible, explore preparative chromatography. |
| Inconsistent results between batches | - Variation in raw material quality.- Poor control over reaction parameters (temperature, time, stoichiometry).- Inefficient mixing at larger scales. | - Implement stringent quality control for all starting materials.- Use calibrated equipment and maintain detailed batch records.- Ensure adequate agitation for the reactor size. |
Experimental Protocols
1. General Protocol for Chlorination of a Pyrazine Precursor (Illustrative)
-
Materials: Pyrazine precursor, chlorinating agent (e.g., sulfuryl chloride, phosphorus oxychloride), solvent (e.g., dichloroethane, chloroform).
-
Procedure:
-
Charge the reactor with the pyrazine precursor and the solvent under an inert atmosphere (e.g., nitrogen).
-
Cool the mixture to the desired temperature (e.g., 0-10 °C).
-
Slowly add the chlorinating agent while maintaining the temperature.
-
After the addition is complete, allow the reaction to stir at the specified temperature for a set period.
-
Monitor the reaction progress by a suitable analytical method (e.g., GC, HPLC).
-
Upon completion, quench the reaction by carefully adding it to a cold aqueous base (e.g., sodium bicarbonate solution).
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over a suitable drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude 2,6-dichloropyrazine.
-
2. General Protocol for Nucleophilic Aromatic Substitution
-
Materials: 2,6-Dichloropyrazine, sodium thiomethoxide, solvent (e.g., THF, DMF, ethanol).
-
Procedure:
-
Dissolve 2,6-dichloropyrazine in the chosen solvent in the reactor under an inert atmosphere.
-
Cool the solution to the desired temperature (e.g., 0-25 °C).
-
Slowly add a solution or slurry of sodium thiomethoxide (typically 0.95-1.0 equivalents) to the reaction mixture, maintaining the temperature.
-
Stir the reaction at the chosen temperature and monitor its progress (e.g., by TLC, GC).
-
Once the reaction is complete, quench it by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with water and brine, and dry over a drying agent.
-
Filter and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
-
Visualizations
identification and removal of impurities in 2-Chloro-6-(methylsulfanyl)pyrazine
Welcome to the technical support center for 2-Chloro-6-(methylsulfanyl)pyrazine. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and removing common impurities encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a typical synthesis of this compound?
A1: The most common synthesis route for this compound involves the nucleophilic aromatic substitution of 2,6-dichloropyrazine with a methylthiol source, such as sodium thiomethoxide. Based on this, the primary impurities are typically:
-
Unreacted Starting Material: 2,6-Dichloropyrazine
-
Di-substituted Byproduct: 2,6-bis(Methylsulfanyl)pyrazine
-
Oxidation Products: 2-Chloro-6-(methylsulfinyl)pyrazine or 2-Chloro-6-(methylsulfonyl)pyrazine, which can form if the reaction is exposed to oxidizing conditions.
Q2: How can I identify these impurities in my sample?
A2: A combination of chromatographic and spectroscopic techniques is recommended for impurity identification:
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for separating the target compound from its impurities. A reversed-phase C18 column with a gradient elution of water and acetonitrile (or methanol) is a good starting point. Impurities will typically have different retention times than the main product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can separate volatile compounds and provide their mass-to-charge ratio (m/z), aiding in identification. The fragmentation patterns of the parent compound and impurities will be distinct.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information. The presence of impurities can be detected by extra peaks in the spectra that do not correspond to the desired product. For instance, the symmetrical nature of 2,6-dichloropyrazine and 2,6-bis(methylsulfanyl)pyrazine will result in simpler spectra compared to the unsymmetrical this compound.
Q3: What are the recommended methods for removing these impurities?
A3: The choice of purification method depends on the nature and quantity of the impurities:
-
Column Chromatography: This is a highly effective method for separating the desired product from both less polar (e.g., 2,6-dichloropyrazine) and more polar (e.g., di-substituted or oxidized byproducts) impurities. A silica gel column with a gradient elution system of hexanes and ethyl acetate is a common choice.
-
Recrystallization: If the crude product is a solid and the impurity profile is not overly complex, recrystallization can be a simple and efficient purification method. The choice of solvent is critical and may require some experimentation. A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, can be effective.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis
Symptoms: Your HPLC chromatogram shows one or more significant peaks in addition to the main product peak.
Possible Causes & Solutions:
| Potential Impurity | Expected Elution (Relative to Product) | Identification | Removal Strategy |
| 2,6-Dichloropyrazine | Earlier (less polar) | Compare retention time with a standard. Confirm by GC-MS (m/z ~148). | Optimize reaction time and stoichiometry. Purify via column chromatography. |
| 2,6-bis(Methylsulfanyl)pyrazine | Later (more polar) | Likely a major byproduct if excess thiomethoxide was used. Confirm by GC-MS or LC-MS. | Use a stoichiometric amount of thiomethoxide. Purify via column chromatography. |
| Oxidized Impurities | Significantly later (more polar) | Check for masses corresponding to the addition of one or two oxygen atoms in MS. | Ensure the reaction is run under an inert atmosphere. Purify via column chromatography. |
Issue 2: Ambiguous NMR Spectrum
Symptoms: The 1H NMR spectrum of your product shows more than the expected number of signals, or the integration values are incorrect.
Possible Causes & Solutions:
-
Presence of 2,6-Dichloropyrazine: Look for a singlet in the aromatic region (around 8.5 ppm in CDCl3).[1] This impurity can be removed by column chromatography.
-
Presence of 2,6-bis(methylsulfanyl)pyrazine: This symmetrical molecule will show a singlet in the aromatic region and a singlet for the two methyl groups. This can be separated by column chromatography.
-
Residual Solvent: Identify common NMR solvents (e.g., acetone, ethyl acetate, dichloromethane) by their characteristic chemical shifts and remove them by drying the sample under high vacuum.
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Note: This is a general method and may require optimization for your specific instrument and sample.
Protocol 2: GC-MS Method for Impurity Identification
-
Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 min.
-
-
Injector Temperature: 250 °C.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Scan Range: 40-400 amu.
Protocol 3: Column Chromatography for Purification
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: Gradient elution with a mixture of hexanes and ethyl acetate. Start with 100% hexanes and gradually increase the proportion of ethyl acetate.
-
The less polar 2,6-dichloropyrazine will elute first.
-
The desired product, this compound, will elute next.
-
The more polar di-substituted and oxidized impurities will elute last.
-
-
Monitoring: Use Thin Layer Chromatography (TLC) to track the separation and identify fractions containing the pure product.
Protocol 4: Recrystallization
-
Solvent Screening: Test the solubility of the crude material in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures like hexane/ethyl acetate or ethanol/water) at room temperature and at their boiling points. An ideal single solvent will dissolve the compound when hot but not when cold. For a two-solvent system, the compound should be soluble in the first solvent and insoluble in the second.[2][3][4][5][6]
-
Procedure (Two-Solvent Example: Ethanol/Water): a. Dissolve the crude solid in a minimal amount of hot ethanol. b. While the solution is still hot, add water dropwise until a slight cloudiness persists. c. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. d. Allow the solution to cool slowly to room temperature. e. Cool further in an ice bath to maximize crystal formation. f. Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
Visual Guides
References
troubleshooting low reactivity in cross-coupling reactions of pyrazines
This guide provides troubleshooting strategies and frequently asked questions for researchers encountering low reactivity in cross-coupling reactions involving pyrazine scaffolds. Pyrazines are electron-deficient heterocycles, a characteristic that can impede the oxidative addition step crucial to many palladium-catalyzed cross-coupling reactions.[1] This document addresses common issues in Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions, offering practical solutions and optimized protocols.
General Troubleshooting Workflow
Before delving into reaction-specific issues, a systematic approach can often diagnose the problem. The following workflow outlines a general strategy for troubleshooting failed or low-yielding pyrazine cross-coupling reactions.
References
enhancing the stability of 2-Chloro-6-(methylsulfanyl)pyrazine for storage
This technical support center provides researchers, scientists, and drug development professionals with essential information for enhancing the storage stability of 2-Chloro-6-(methylsulfanyl)pyrazine. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its handling and storage.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Discoloration of the solid compound (e.g., yellowing) | - Exposure to light (photodegradation)- Exposure to elevated temperatures- Reaction with contaminants or atmospheric oxygen | - Store the compound in an amber vial or a light-blocking container.- Store at the recommended temperature (see storage conditions below).- Ensure the container is tightly sealed with an inert gas headspace (e.g., argon or nitrogen).- Re-test the purity of the material before use. |
| Changes in physical state (e.g., clumping, melting) | - High humidity leading to moisture absorption- Storage at a temperature close to its melting point | - Store in a desiccator or a controlled low-humidity environment.- Ensure the storage temperature is well below the compound's melting point. |
| Inconsistent analytical results (e.g., new peaks in HPLC) | - Degradation of the compound- Contamination of the sample or analytical system | - Perform a forced degradation study to identify potential degradation products.- Re-purify the compound if necessary.- Verify the integrity of the analytical method and system. |
| Poor solubility after storage | - Formation of less soluble degradation products or polymers. | - Re-qualify the material. Consider purification by recrystallization if feasible.- Investigate the degradation pathway to understand the nature of the impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored in a tightly sealed, light-resistant container, preferably under an inert atmosphere (argon or nitrogen). It is recommended to store the compound in a cool, dry, and well-ventilated area, away from heat and sources of ignition. For long-term storage, refrigeration (2-8 °C) is advisable.
Q2: What are the likely degradation pathways for this compound?
A2: Based on its structure, this compound is susceptible to several degradation pathways:
-
Oxidation: The methylsulfanyl group is prone to oxidation, which can form the corresponding sulfoxide and sulfone.[1][2]
-
Hydrolysis: The chloro group can be susceptible to hydrolysis under certain pH and humidity conditions, leading to the formation of the corresponding hydroxy-pyrazine derivative.
-
Photodegradation: Exposure to UV or visible light can induce degradation, potentially involving the cleavage of the C-Cl or C-S bonds.[3][4]
-
Thermal Degradation: High temperatures can lead to decomposition, which may involve the release of gases such as HCl, SOx, and NOx.[5]
Q3: How can I assess the stability of my sample of this compound?
A3: A forced degradation study is the most effective way to assess the stability of your compound. This involves subjecting the compound to various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to accelerate degradation and identify potential degradation products.[6][7][8] A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be used to monitor the changes in purity and the formation of degradants.
Q4: Are there any known incompatible materials with this compound?
A4: Yes, you should avoid contact with strong oxidizing agents, strong bases, and strong acids, as these can promote degradation.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products of this compound.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
For solid-state studies, use a small, accurately weighed amount of the solid compound.
2. Stress Conditions:
| Stress Condition | Methodology | Analysis Time Points |
| Acid Hydrolysis | - To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.- Incubate at 60°C. | 0, 2, 4, 8, 24 hours |
| Base Hydrolysis | - To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.- Incubate at room temperature. | 0, 1, 2, 4, 8 hours |
| Oxidation | - To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.- Keep in the dark at room temperature. | 0, 2, 4, 8, 24 hours |
| Thermal Degradation (Solid) | - Place the solid compound in a stability chamber at 80°C. | 0, 1, 3, 7 days |
| Thermal Degradation (Solution) | - Incubate the stock solution at 60°C. | 0, 1, 3, 7 days |
| Photolytic Degradation (Solid & Solution) | - Expose the solid compound and the stock solution to a light source that provides both UV and visible light (e.g., Xenon lamp) in a photostability chamber. The exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter.[8] | 0, 1, 3, 7 days |
3. Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
For acid and base hydrolysis samples, neutralize the solution before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
-
Monitor for the appearance of new peaks and a decrease in the main peak area.
Protocol 2: Stability-Indicating HPLC Method Development
1. Column and Mobile Phase Selection:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute any potential degradation products. A typical gradient might be: 0-5 min (95% A), 5-25 min (to 5% A), 25-30 min (5% A), 30-31 min (to 95% A), 31-35 min (95% A).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the parent compound and potential degradants absorb (e.g., 254 nm).
-
Injection Volume: 10 µL.
2. Method Validation:
-
Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
-
Specificity can be demonstrated by analyzing the stressed samples from the forced degradation study to ensure that the degradation product peaks are well-resolved from the parent peak.
Visualizations
Caption: Workflow for the forced degradation study of this compound.
References
- 1. The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfur-Containing Heterocyclic Compounds (JECFA Food Additives Series 50) [inchem.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Photodegradation of chlorpromazine in aqueous solutions as studied by ultraviolet–visible spectrophotometry and voltammetry - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. lubrizolcdmo.com [lubrizolcdmo.com]
- 7. scribd.com [scribd.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Monitoring 2-Chloro-6-(methylsulfanyl)pyrazine Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-6-(methylsulfanyl)pyrazine. Our aim is to address common challenges encountered during reaction monitoring and provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for monitoring the reaction of this compound?
The most common methods are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3] For real-time analysis, in-situ techniques like Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy and Raman spectroscopy can be employed.[4][5]
Q2: I am having trouble distinguishing between my starting material, intermediates, and the final product. Their UV-Vis spectra are very similar. What can I do?
When UV-Vis detection lacks specificity, consider these options:
-
Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer (LC-MS). The mass-to-charge ratio will provide definitive identification of your compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): If your compounds are volatile and thermally stable, GC-MS offers excellent separation and mass-based detection.[1][2]
-
Reference Standards: Synthesize and isolate small amounts of your expected intermediates and final product to determine their retention times and confirm their identity.
Q3: My reaction mixture is heterogeneous. How can I ensure I am taking a representative sample for analysis?
Monitoring heterogeneous reactions can be challenging.[4] To obtain a representative sample, ensure vigorous and consistent stirring of the reaction mixture. For offline analysis, rapidly quench a withdrawn aliquot to halt the reaction and then prepare it for analysis (e.g., by filtration or extraction). For in-situ monitoring, position the probe in a well-mixed region of the reactor.[5]
Q4: How can I quantify the conversion of this compound to its product?
Quantitative analysis can be achieved using either an external or internal standard method with HPLC or GC.
-
External Standard: Prepare a calibration curve using known concentrations of your starting material and product.
-
Internal Standard: Add a known amount of a non-reactive, stable compound (the internal standard) to your reaction mixture. The ratio of the peak area of your analyte to the internal standard is used for quantification. This method is often more accurate as it corrects for variations in sample injection volume.
Troubleshooting Guides
HPLC Method Development
| Issue | Possible Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | - Column overload- Inappropriate mobile phase pH- Column degradation | - Dilute the sample.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Use a new column or a different stationary phase. |
| Co-elution of peaks | - Insufficient separation efficiency | - Optimize the mobile phase composition (e.g., change the solvent ratio or use a different organic modifier).- Change the column (e.g., a longer column, a smaller particle size, or a different stationary phase).- Adjust the column temperature. |
| Inconsistent retention times | - Fluctuations in mobile phase composition- Leaks in the HPLC system- Column temperature variations | - Ensure the mobile phase is well-mixed and degassed.- Check for leaks in the pump, injector, and fittings.- Use a column oven to maintain a constant temperature. |
GC-MS Analysis
| Issue | Possible Cause | Troubleshooting Steps |
| No peaks detected | - Compound is not volatile or is thermally unstable- Incorrect injector temperature | - Derivatize the sample to increase volatility.- Lower the injector temperature.- Confirm that the sample is reaching the detector. |
| Peak tailing | - Active sites in the injector liner or column | - Use a deactivated liner.- Condition the column.- Co-inject a compound that can block active sites. |
| Similar mass spectra for isomers | - Inherent chemical similarity | - Utilize retention indices (RI) in addition to mass spectra for more confident identification.[1][2]- Use a column with a different stationary phase to achieve better separation. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Reaction Monitoring
-
Sample Preparation:
-
Withdraw 100 µL of the reaction mixture.
-
Quench the reaction by diluting the aliquot in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Start with 10% acetonitrile and increase to 90% over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Protocol 2: GC-MS Method for Reaction Monitoring
-
Sample Preparation:
-
Withdraw 100 µL of the reaction mixture.
-
Quench the reaction and extract the analytes into a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Transfer the solution to a GC vial.
-
-
GC-MS Conditions (Example):
-
Column: DB-5ms (or similar non-polar column), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[2]
-
Injector Temperature: 250 °C.[2]
-
Oven Program:
-
Initial temperature of 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.[2]
-
Mass Range: m/z 50-500.
-
Visualizations
References
- 1. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Situ Monitoring of Heterogeneous Hydrosilylation Reactions Using Infrared and Raman Spectroscopy: Normalization Using Phase-Specific Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Poor Regioselectivity in Pyrazine Functionalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to poor regioselectivity in pyrazine functionalization.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in pyrazine functionalization so challenging?
A1: The difficulty in controlling regioselectivity in pyrazine functionalization stems from several factors. The pyrazine ring is electron-deficient due to the presence of two nitrogen atoms, which deactivates the ring towards electrophilic aromatic substitution.[1] Furthermore, the similar electronic environment of the C-2/C-6 and C-3/C-5 positions can lead to mixtures of isomers in many reactions. The nitrogen atoms can also coordinate with metal catalysts and reagents, influencing the reaction's regiochemical outcome in complex ways.
Q2: What are the most common strategies to control regioselectivity in pyrazine C-H functionalization?
A2: The most common and effective strategies include:
-
Directed ortho-Metalation (DoM): This is a powerful technique where a directing group on the pyrazine ring guides a strong base to deprotonate a specific ortho position, leading to a regiodefined organometallic intermediate that can be trapped with an electrophile.[1][2][3]
-
Minisci Reaction: This radical-based method is effective for the functionalization of electron-deficient heterocycles like pyrazine.[4] The regioselectivity can often be controlled by the nature of the radical species and the substituents present on the pyrazine ring.
-
Halogenation: While direct electrophilic halogenation is often difficult, regioselective halogenation can be achieved through methods like DoM followed by quenching with a halogen source, or by using specialized halogenating agents and reaction conditions.[5]
-
Transition Metal-Catalyzed Cross-Coupling: Reactions like Suzuki-Miyaura, Stille, and Negishi couplings are invaluable for functionalizing pre-halogenated pyrazines with high regioselectivity.[6][7]
Q3: Can computational chemistry help predict regioselectivity in pyrazine functionalization?
A3: Yes, computational methods are increasingly used to predict the regioselectivity of reactions on pyrazine and other heterocyclic systems.[8][9][10] Techniques such as Density Functional Theory (DFT) can be used to calculate the pKa values of C-H bonds, assess the stability of reaction intermediates, and model transition states to predict the most likely site of reaction.[11] These computational insights can guide the choice of reagents and reaction conditions to favor a desired regioisomer.
Troubleshooting Guides
Issue 1: Poor or No Regioselectivity in Directed ortho-Metalation (DoM)
Q: I am attempting a directed ortho-metalation on my substituted pyrazine, but I am getting a mixture of isomers or no reaction at all. What could be the problem?
A: Several factors can lead to poor outcomes in DoM of pyrazines. Here's a troubleshooting guide:
| Potential Cause | Troubleshooting Steps |
| Incorrect Base | The choice of base is critical. For pyrazines, strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are often preferred over alkyllithiums (e.g., n-BuLi) to avoid competitive nucleophilic addition to the electron-deficient ring.[12] For substrates with sensitive functional groups, hindered magnesium- or zinc-based amide bases (e.g., TMPMgCl·LiCl) can offer higher chemoselectivity.[13] |
| Ineffective Directing Group | Not all substituents are effective directing metalation groups (DMGs). Strong DMGs for pyrazines include amides (-CONR₂), carbamates (-OCONR₂), and sulfonamides (-SO₂NR₂). Weaker directing groups like methoxy (-OMe) or halogens may not provide sufficient directing power, leading to mixtures. Ensure your chosen DMG is known to be effective for pyrazines.[2][3] |
| Reaction Temperature | DoM reactions are typically performed at low temperatures (e.g., -78 °C) to ensure kinetic control and prevent side reactions or decomposition of the lithiated intermediate.[14] If the temperature is too high, you may see loss of regioselectivity or decomposition. |
| Solvent Effects | The solvent can influence the aggregation state and reactivity of the organolithium base. Tetrahydrofuran (THF) is a common solvent for these reactions as it is a good coordinating solvent. Using a non-coordinating solvent may lead to different reactivity and regioselectivity. |
| Steric Hindrance | If the target ortho position is sterically hindered, deprotonation may be slow or may not occur at all. In such cases, a less sterically demanding base might be beneficial, or a different functionalization strategy may be necessary. |
Issue 2: Undesired Isomer Formation in Minisci Reactions
Q: My Minisci reaction on a substituted pyrazine is giving me a mixture of regioisomers. How can I improve the selectivity?
A: Regioselectivity in Minisci reactions is influenced by both steric and electronic factors. Consider the following:
| Potential Cause | Troubleshooting Steps |
| Nature of the Radical | The regioselectivity of the Minisci reaction is highly dependent on whether the radical is nucleophilic or electrophilic. Nucleophilic radicals preferentially attack the most electron-deficient positions of the protonated pyrazine ring (typically C-2/C-6). The nature of your radical precursor is key. |
| Substituent Effects | Electron-withdrawing groups on the pyrazine ring can direct the incoming radical to specific positions. For example, an acyl group at the 2-position can direct incoming nucleophilic radicals to the C-5 position. Analyze the electronic effects of your substituents to predict the most likely site of attack. |
| Reaction Conditions | The acid used to protonate the pyrazine, the solvent, and the temperature can all influence the regiochemical outcome. It is often necessary to screen different acids and solvents to optimize the selectivity for the desired isomer. |
Issue 3: Low Yields or Side Reactions in Transition Metal-Catalyzed Cross-Coupling
Q: I am performing a Suzuki-Miyaura coupling with a halopyrazine, but the yield is low and I am observing side products. What are common issues?
A: Low yields in cross-coupling reactions with halopyrazines can be due to several factors:
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation | The nitrogen atoms of the pyrazine can coordinate to the metal center of the catalyst, leading to deactivation. Using ligands that are more strongly coordinating to the metal can sometimes mitigate this issue. Pre-catalysts that are more resistant to deactivation may also be beneficial.[12] |
| Protodehalogenation | This is a common side reaction where the halogen atom is replaced by a hydrogen atom. This can be caused by moisture in the reaction or by certain reaction conditions. Ensure all reagents and solvents are dry. A change in the base or solvent system may also reduce this side reaction. |
| Homocoupling | Homocoupling of the boronic acid or the halopyrazine can be a significant side reaction. This can often be minimized by carefully controlling the reaction stoichiometry and the rate of addition of the reagents. |
| Poor Solubility | Pyrazine derivatives can sometimes have poor solubility in common organic solvents used for cross-coupling reactions. This can lead to slow reaction rates and low yields. Screening different solvents or solvent mixtures may be necessary to find a system where all components are sufficiently soluble. |
Quantitative Data on Regioselectivity
The following table summarizes reported regioselectivity data for various pyrazine functionalization reactions. Note that yields and isomer ratios are highly substrate and condition-dependent.
| Reaction Type | Substrate | Reagents and Conditions | Major Product(s) | Isomer Ratio / Yield | Reference |
| Directed Metalation | 2-Chloropyrazine | LDA, THF, -75 °C, then I₂ | 2-Chloro-3-iodopyrazine | High regioselectivity | [12] |
| Directed Metalation | 2-Chloropyrazine | n-BuLi-LiDMAE, THF, -75 °C, then I₂ | 2-Chloro-6-iodopyrazine | High regioselectivity | [12] |
| Directed Metalation | 6-Chloroimidazo[1,2-a]pyrazine | TMPMgCl·LiCl, THF, -60 °C, then I₂ | 3-Iodo-6-chloroimidazo[1,2-a]pyrazine | 68% Yield | [11] |
| Directed Metalation | 6-Chloroimidazo[1,2-a]pyrazine | TMP₂Zn·2MgCl₂·2LiCl, THF, -20 °C, then I₂ | 5-Iodo-6-chloroimidazo[1,2-a]pyrazine | 55% Yield | [11] |
| C-H Arylation | Pyrazine | Arylboronic acid, Fe(acac)₂, K₂S₂O₈, TBAB, DCM/H₂O | 2-Arylpyrazine | Good to excellent yields | [15] |
| Halogenation | 2-Aminopyrazine | 1. HCl, NaNO₂, H₂O; 2. Cl₂ | 2-Amino-3,5-dichloropyrazine | - | [15] |
Experimental Protocols
Protocol 1: Regioselective ortho-Metalation of 6-Chloroimidazo[1,2-a]pyrazine at C-3
This protocol is adapted from Kastrati, A. et al., Chem. Sci., 2023.[11]
-
Preparation of TMPMgCl·LiCl: To a solution of 2,2,6,6-tetramethylpiperidine (1.25 eq.) in dry THF, add n-butyllithium (1.2 eq., 2.5 M in hexanes) dropwise at 0 °C. Stir the resulting solution for 15 minutes at 0 °C. In a separate flask, add MgCl₂ (1.2 eq.) and LiCl (1.2 eq.) and dry under vacuum with heating. After cooling to room temperature, add dry THF and the freshly prepared LiTMP solution via cannula. Stir the resulting mixture at room temperature for 1 hour.
-
Metalation: Cool the solution of TMPMgCl·LiCl to -60 °C. Add a solution of 6-chloroimidazo[1,2-a]pyrazine (1.0 eq.) in dry THF dropwise. Stir the reaction mixture at -60 °C for 30 minutes.
-
Electrophilic Quench: Add a solution of the electrophile (e.g., I₂, 1.5 eq.) in dry THF dropwise to the reaction mixture at -60 °C.
-
Work-up: Allow the reaction to warm to room temperature. Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Iron-Catalyzed C-H Arylation of Pyrazine
This protocol is adapted from Singh, P. P. et al., J. Org. Chem., 2013.[15]
-
Reaction Setup: To a round-bottom flask, add pyrazine (1.0 eq.), the desired arylboronic acid (2.0 eq.), Fe(acac)₂ (20 mol%), and tetrabutylammonium bromide (TBAB, 1.0 eq.).
-
Solvent and Reagent Addition: Add a 1:1 mixture of dichloromethane and water. To this biphasic mixture, add potassium persulfate (K₂S₂O₈, 2.0 eq.) and trifluoroacetic acid (1.0 eq.).
-
Reaction: Stir the reaction mixture vigorously at room temperature under an air atmosphere for the time indicated by TLC analysis.
-
Work-up: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. knowleslab.princeton.edu [knowleslab.princeton.edu]
- 2. Directed Ortho Metalation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Directed Ortho Metalation [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 7. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Computational tools for the prediction of site- and regioselectivity of organic reactions - Chemical Science (RSC Publishing) DOI:10.1039/D5SC00541H [pubs.rsc.org]
- 10. Computational tools for the prediction of site- and regioselectivity of organic reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Calculation-assisted regioselective functionalization of the imidazo[1,2- a ]pyrazine scaffold via zinc and magnesium organometallic intermediates - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02893C [pubs.rsc.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. hwpi.harvard.edu [hwpi.harvard.edu]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Managing Exotherms in Large-Scale Pyrazine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing exothermic events during the large-scale synthesis of pyrazines.
Frequently Asked Questions (FAQs)
Q1: What is a reaction exotherm and why is it a concern in large-scale pyrazine synthesis?
A1: A reaction exotherm is the release of heat during a chemical reaction. In large-scale pyrazine synthesis, certain reaction steps, such as condensations and oxidations, can be highly exothermic.[1] If not properly managed, the heat generated can lead to a rapid increase in temperature and pressure within the reactor. This can cause side reactions, product degradation, and in worst-case scenarios, a dangerous situation known as a thermal runaway, potentially leading to equipment failure or explosion.
Q2: What are the key factors that can influence the exothermicity of a pyrazine synthesis reaction?
A2: Several factors can impact the heat evolution of a pyrazine synthesis:
-
Reactant Concentration: Higher concentrations of reactants can lead to a faster reaction rate and a more significant release of heat.
-
Addition Rate: The rate at which reactants are added to the reactor can directly influence the rate of heat generation. A rapid addition can lead to a sudden and potentially uncontrollable exotherm.
-
Reaction Temperature: Higher initial temperatures can accelerate the reaction rate, leading to a faster and more intense exotherm.
-
Mixing Efficiency: Inadequate mixing can create localized "hot spots" where the temperature is significantly higher than the bulk of the reaction mixture, increasing the risk of side reactions and thermal runaway.
-
Catalyst Activity: The type and concentration of the catalyst used can significantly affect the reaction rate and, consequently, the heat output.
Q3: What are the early warning signs of a potential thermal runaway?
A3: Early detection is crucial for preventing a thermal runaway. Key indicators include:
-
A sudden, unexpected increase in the reactor temperature that deviates from the predicted profile.
-
A rapid rise in reactor pressure.
-
Noticeable changes in the color or viscosity of the reaction mixture.
-
An increase in the cooling system's duty, where it is working at maximum capacity but failing to control the temperature.
-
Off-gassing or the release of unexpected fumes.
Troubleshooting Guides
Issue 1: Unexpectedly Rapid Temperature Increase During Reactant Addition
Symptom: The reactor temperature is rising much faster than anticipated as a reactant is being added.
Possible Causes:
-
Reactant Addition Rate is Too High: The rate of addition is exceeding the cooling capacity of the reactor.
-
Incorrect Reactant Concentration: The reactant being added is more concentrated than specified in the protocol.
-
Inadequate Cooling: The cooling system is not functioning at its optimal capacity.
Troubleshooting Steps:
-
Immediately stop the addition of the reactant.
-
Ensure the reactor's cooling system is operating at maximum capacity. Check the coolant flow rate and temperature.
-
Monitor the reactor temperature and pressure closely. If the temperature continues to rise uncontrollably, be prepared to initiate emergency cooling procedures or a reaction quench.
-
Once the temperature is stable and under control, review the reactant addition protocol. Verify the correct addition rate and concentration.
-
Before restarting the addition, consider reducing the addition rate to allow for better heat dissipation.
Issue 2: Formation of "Hot Spots" within the Reactor
Symptom: Temperature probes indicate significantly different readings in various parts of the reactor, or localized boiling is observed.
Possible Causes:
-
Poor Mixing: The agitator speed may be too low, or the agitator design may be unsuitable for the reaction mass, leading to inadequate heat distribution.
-
Viscosity Increase: The reaction mixture may have become too viscous, hindering effective mixing.
-
Solid Precipitation: The formation of solids can impede mixing and create insulated regions.
Troubleshooting Steps:
-
Increase the agitator speed to improve mixing and break up any localized hot spots.
-
If viscosity is an issue, consider adding a suitable solvent (if compatible with the reaction chemistry) to reduce the viscosity.
-
If solids are forming, assess if a change in temperature or the addition of a co-solvent could improve solubility.
-
For future batches, evaluate the agitator design and consider if a different type (e.g., anchor, turbine) would be more effective.
Quantitative Data
The following table summarizes key thermochemical data for pyrazine. This information is crucial for conducting thermal hazard assessments and designing appropriate cooling systems.
| Property | Value | Reference |
| Enthalpy of Formation (gas) | 199.6 ± 1.7 kJ/mol | NIST |
| Enthalpy of Formation (liquid) | 142.3 ± 1.7 kJ/mol | NIST |
| Enthalpy of Combustion (liquid) | -2285.5 ± 1.2 kJ/mol | NIST |
Experimental Protocols
Protocol for Safe Scale-Up of an Exothermic Pyrazine Synthesis
This protocol outlines a general procedure for safely scaling up a potentially exothermic pyrazine synthesis from the laboratory to a pilot or production scale.
1. Thermal Hazard Assessment:
-
Differential Scanning Calorimetry (DSC): Perform DSC analysis on the reaction mixture to determine the onset temperature of the exotherm and the total heat of reaction.
-
Reaction Calorimetry (RC1): Use a reaction calorimeter to measure the heat flow under process-like conditions, including reactant addition profiles. This will provide data on the maximum rate of heat evolution.
2. Reactor and Cooling System Verification:
-
Ensure the selected reactor has a sufficiently high heat removal capacity for the scaled-up batch size.
-
Verify that the cooling system (e.g., jacket, cooling coils) is clean, fully operational, and can provide the required cooling duty.
3. Controlled Reactant Addition:
-
Utilize a metering pump for the controlled addition of the limiting reactant.
-
The addition rate should be calculated based on the reaction calorimetry data to ensure that the rate of heat generation never exceeds the reactor's cooling capacity.
4. Continuous Monitoring:
-
Install multiple temperature probes within the reactor to monitor for uniform temperature distribution.
-
Continuously monitor the reactor pressure.
-
Implement an automated control system to adjust the cooling and reactant addition rate in real-time.
5. Emergency Preparedness:
-
Have a documented and tested emergency shutdown procedure.
-
Ensure a quenching agent is readily available to stop the reaction if necessary.
-
The reactor should be equipped with appropriate pressure relief devices (e.g., rupture disc, relief valve).
Visualizations
Caption: Workflow for Managing Exotherms in Pyrazine Synthesis.
Caption: Decision tree for troubleshooting a sudden temperature increase.
References
Validation & Comparative
structure-activity relationship (SAR) studies of 2-Chloro-6-(methylsulfanyl)pyrazine analogs
Lack of Specific Data on 2-Chloro-6-(methylsulfanyl)pyrazine Analogs
However, to fulfill the user's request for a comparative guide on pyrazine derivatives, this report provides an analysis of SAR studies on other classes of pyrazine-based compounds that have been investigated, particularly as kinase inhibitors in the context of oncology. The following sections present a comparative guide based on available data for these alternative pyrazine analogs, adhering to the requested format of data presentation, experimental protocols, and visualizations.
Comparison Guide: SAR of Pyrazine-Based Kinase Inhibitors
Pyrazine derivatives are a prominent class of compounds in drug discovery, frequently explored for their potential as kinase inhibitors due to the ability of the pyrazine nitrogen atoms to form key hydrogen bond interactions within the ATP-binding site of kinases.[1] This guide compares the SAR of two different series of pyrazine-based kinase inhibitors: 2,6-disubstituted pyrazines as Casein Kinase 2 (CK2) inhibitors and imidazo[1,2-a]pyrazine derivatives as Aurora-A kinase inhibitors.
Data Presentation: Quantitative SAR of Pyrazine-Based Kinase Inhibitors
The following tables summarize the quantitative data from two representative SAR studies. The data highlights how modifications to the pyrazine core influence the inhibitory activity against their respective kinase targets.
Table 1: SAR of 2,6-disubstituted Pyrazines as CK2 Inhibitors
| Compound ID | R1 Substituent (Position 2) | R2 Substituent (Position 6) | CK2 Inhibition (IC50, µM) |
| 1 | Indazole | 4-fluoroaniline | 0.028 |
| 2 | Indazole | Aniline | 0.035 |
| 3 | Indazole | 4-chloroaniline | 0.019 |
| 4 | Indazole | 4-methoxyaniline | 0.045 |
| 5 | Benzimidazole | 4-fluoroaniline | 0.13 |
| 6 | Indole | 4-fluoroaniline | 0.25 |
| 7 | Phenyl | 4-fluoroaniline | >10 |
Data adapted from a study on potent and selective inhibitors of protein kinase CK2. The core structure is a 2,6-disubstituted pyrazine.[2]
Table 2: SAR of Imidazo[1,2-a]pyrazine Derivatives as Aurora-A Kinase Inhibitors
| Compound ID | R1 Substituent (Position 3) | R2 Substituent (Position 6) | R3 Substituent (Position 8) | Aurora-A Inhibition (IC50, µM) |
| 8 | H | Pyridin-3-yl | 4-morpholinophenylamino | 0.025 |
| 9 | Cl | Pyridin-3-yl | 4-morpholinophenylamino | 0.015 |
| 10 | Me | Pyridin-3-yl | 4-morpholinophenylamino | 0.020 |
| 11 | Cl | Phenyl | 4-morpholinophenylamino | 0.048 |
| 12 | Cl | Pyridin-4-yl | 4-morpholinophenylamino | 0.018 |
| 13 | Cl | Pyridin-3-yl | 4-(4-methylpiperazin-1-yl)phenylamino | 0.009 |
| 14 | Cl | Pyridin-3-yl | 4-(dimethylamino)phenylamino | 0.033 |
Data adapted from a study on the structure-based design of imidazo[1,2-a]pyrazine derivatives as selective Aurora-A kinase inhibitors.[3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the SAR studies.
Kinase Inhibition Assay (for CK2 Inhibitors)
-
Materials: Recombinant human CK2α subunit, substrate peptide (RRRADDSDDDDD), [γ-³³P]ATP, and test compounds.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, and 1 mM DTT.
-
Procedure:
-
The test compounds are serially diluted in DMSO and added to the wells of a 96-well plate.
-
Recombinant CK2α (5 ng) is added to each well containing the test compound and the substrate peptide (50 µM).
-
The reaction is initiated by the addition of [γ-³³P]ATP (10 µM).
-
The reaction mixture is incubated at room temperature for 10 minutes.
-
The reaction is stopped by the addition of 3% phosphoric acid.
-
The phosphorylated substrate is captured on a P81 phosphocellulose plate.
-
The plate is washed to remove unincorporated [γ-³³P]ATP.
-
The radioactivity on the plate is measured using a scintillation counter.
-
-
Data Analysis: The IC50 values are calculated by fitting the data to a four-parameter logistic equation using appropriate software.
Cell-Based Aurora-A Kinase Inhibition Assay (Pharmacodynamic Biomarker)
-
Cell Line: Human colon carcinoma HCT116 cells.
-
Treatment: Cells are treated with varying concentrations of the test compounds for a specified period (e.g., 24 hours).
-
Cell Lysis: After treatment, cells are harvested and lysed in a suitable buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Protein concentrations of the cell lysates are determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk in TBST.
-
The membrane is incubated with a primary antibody against phosphorylated Aurora-A (e.g., pAurora-A at Thr288) and a loading control (e.g., GAPDH).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: The intensity of the phosphorylated Aurora-A band is quantified and normalized to the loading control. The concentration of the compound that causes a 50% reduction in the phosphorylation signal is determined.
Visualizations
The following diagrams illustrate key concepts and workflows related to the SAR studies of pyrazine-based inhibitors.
Caption: A generalized workflow for the structure-activity relationship (SAR) studies of pyrazine-based inhibitors.
Caption: A simplified signaling pathway illustrating the mechanism of action of pyrazine-based kinase inhibitors.
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of Pyrazine vs. Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the biological activities of pyrazine and pyridine derivatives, two prominent classes of nitrogen-containing heterocyclic compounds. By examining their performance in anticancer, antimicrobial, and central nervous system (CNS) applications, supported by experimental data, this document aims to inform and guide researchers in the fields of medicinal chemistry and drug development.
Anticancer Activity
Both pyrazine and pyridine derivatives have demonstrated significant potential as anticancer agents. Their efficacy is often attributed to their ability to interact with various biological targets, leading to the inhibition of cancer cell proliferation and induction of apoptosis.
Comparative Anticancer Activity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative pyrazine and pyridine derivatives against various cancer cell lines. Lower IC50 values indicate greater potency.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazine | Imidazo[1,2-a]pyrazine derivative | Hep-2 | 11 | [1] |
| Imidazo[1,2-a]pyrazine derivative | HepG2 | 13 | [1] | |
| Imidazo[1,2-a]pyrazine derivative | MCF-7 | 11 | [1] | |
| Imidazo[1,2-a]pyrazine derivative | A375 | 11 | [1] | |
| Pyridine | Imidazo[1,2-a]pyridine derivative (12b) | Hep-2 | 11 | [1] |
| Imidazo[1,2-a]pyridine derivative (12b) | HepG2 | 13 | [1] | |
| Imidazo[1,2-a]pyridine derivative (12b) | MCF-7 | 11 | [1] | |
| Imidazo[1,2-a]pyridine derivative (12b) | A375 | 11 | [1] | |
| Pyridine-N-oxide derivative | HCT-116 | 24.95 - 45.80 | [2] | |
| Pyridinyl furan sugar derivative | HCT-116 | Not specified | [2] | |
| Imidazo[1,2-α]pyridine derivative (16) | HT-29 | 12.98 ± 0.40 | [3] | |
| Imidazo[1,2-α]pyridine derivative (16) | B16F10 | 27.54 ± 1.26 | [3] | |
| Imidazo[1,2-α]pyridine derivative (18) | MCF-7 | 9.60 ± 3.09 | [3] |
Signaling Pathways in Anticancer Activity
Pyrazine and pyridine derivatives exert their anticancer effects by modulating various signaling pathways. Protein kinases, which are crucial regulators of cellular processes like proliferation and apoptosis, are common targets.[4]
Pyrazine Derivatives:
-
Protein Kinase Inhibition: Pyrazine-based compounds have been developed as potent inhibitors of various protein kinases, playing a role in cancer therapy.[4]
-
NRF2/ARE Pathway Activation: Certain nitrogen-containing heterocyclic compounds, including pyrazines, can activate the NRF2/ARE signaling pathway, which is involved in cellular defense against oxidative stress and has implications for cancer prevention and treatment.
Pyridine Derivatives:
-
CDK9 Inhibition: Some pyridine and pyrazine derivatives act as modulators of cyclin-dependent kinase 9 (CDK9), a protein kinase involved in the regulation of transcription. Inhibition of CDK9 can be a therapeutic strategy for cancers dependent on certain transcription factors.[5]
-
ErbB4 Signaling Inhibition: A pyridine derivative has been identified as a potent inhibitor of the neuregulin/ErbB4 signaling pathway, which is implicated in breast cancer progression.[6]
Below is a diagram illustrating a generalized signaling pathway for a kinase inhibitor.
Caption: Generalized Kinase Inhibitor Signaling Pathway
Experimental Protocol: MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Workflow:
Caption: MTT Assay Workflow
Detailed Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazine or pyridine derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the treated cells for a period of 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activity
Pyrazine and pyridine derivatives have also been investigated for their antimicrobial properties against a range of bacteria and fungi.
Comparative Antimicrobial Activity Data
The following table presents the minimum inhibitory concentration (MIC) values for selected pyrazine and pyridine derivatives against various microbial strains. A lower MIC value indicates stronger antimicrobial activity.
| Compound Class | Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Pyrazine | Hydrazone derivative of pyrazine | Enterococcus faecalis | 15.62 | [7] |
| Pyrazine derivative | Mycobacterium tuberculosis | 3.1 - 12.5 | [7] | |
| Pyridine | Hydrazone derivative of pyridine | Enterococcus faecalis | 15.62 | [7] |
| Pyridine derivative | Mycobacterium tuberculosis | 3.1 - 12.5 | [7] | |
| Pyridine-N-oxide derivative | Candida species | 0.016 (mg/mL) | [2] | |
| Thiazolidinone-containing pyridine | Various bacteria and fungi | Not specified | [2] | |
| Pyridine-based thiosemicarbazide | Various bacteria and fungi | Not specified | [2] |
Signaling Pathways in Antimicrobial Activity
The antimicrobial mechanisms of pyrazine and pyridine derivatives are diverse and can involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.
Pyrazine Derivatives:
-
General Antimicrobial Effects: Pyrazines have been shown to possess broad-spectrum antimicrobial activity, including antibacterial and antifungal effects.[8] Some naturally occurring pyrazines are used as food preservatives due to these properties.[9]
Pyridine Derivatives:
-
Inhibition of Multidrug-Resistant Pathogens: Certain newly synthesized pyridine compounds have shown efficacy against multidrug-resistant Staphylococcus aureus (MRSA).[10]
-
Interaction with Bacterial Cell Walls: Some 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines have been shown to interact irreversibly with bacterial cell walls, leading to apoptosis.[10]
The following diagram illustrates a simplified workflow for antimicrobial susceptibility testing.
Caption: Antimicrobial Susceptibility Testing Workflow
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Detailed Methodology:
-
Preparation of Antimicrobial Dilutions: Prepare a series of twofold dilutions of the pyrazine or pyridine derivatives in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism being tested.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Central Nervous System (CNS) Activity
The potential of pyrazine and pyridine derivatives to modulate CNS activity is an emerging area of research, with pyridine alkaloids, in particular, having a well-documented history of CNS effects.
Comparative CNS Activity Data
Quantitative comparative data for the CNS activities of pyrazine and pyridine derivatives is less abundant in the literature compared to anticancer and antimicrobial studies. However, some data is available, particularly for pyridine derivatives.
| Compound Class | Derivative/Alkaloid | Activity | Quantitative Data | Reference |
| Pyrazine | Various patented derivatives | Treatment of Alzheimer's disease (β-secretase inhibitors) | Not specified in reviews | [8] |
| Pyridine | Nicotine | nAChR agonist | Ki = 0.0056 µM; EC50 = 19 µM | [11] |
| (-)-Anabasine | α7-nAChR agonist | Ki = 0.39 µM; EC50 = 18 µM | [11] | |
| (+)-Anabasine | α4β2-nAChR selective | Ki = 0.91 µM | [11] | |
| Varenicline | α4β2-nAChR partial agonist | Ki = 0.06 nM; EC50 = 3.1 µM | [11] | |
| Huperzine A | AChE inhibitor | 0.082 µM | [11] |
Signaling Pathways in CNS Activity
The CNS effects of these compounds are often mediated through their interaction with neurotransmitter receptors and enzymes.
Pyrazine Derivatives:
-
β-Secretase Inhibition: Patents have been filed for pyrazine derivatives as inhibitors of β-secretase, an enzyme involved in the production of amyloid-β peptides, which are implicated in Alzheimer's disease.[8]
Pyridine Derivatives:
-
Nicotinic Acetylcholine Receptor (nAChR) Modulation: Many pyridine alkaloids, such as nicotine and anabasine, act as agonists or partial agonists at nAChRs, which are involved in a wide range of cognitive functions.[11]
-
Acetylcholinesterase (AChE) Inhibition: Huperzine A, a pyridine alkaloid, is an inhibitor of acetylcholinesterase, the enzyme that breaks down the neurotransmitter acetylcholine. This mechanism is utilized in the treatment of Alzheimer's disease.[11]
The following diagram depicts a simplified representation of a neurotransmitter pathway that can be modulated by these derivatives.
Caption: Simplified Neurotransmitter Pathway Modulation
Experimental Protocol: In Vivo Assays for CNS Activity
Assessing the CNS activity of compounds typically involves a battery of in vivo behavioral and physiological tests in animal models.
Workflow for a Preliminary CNS Activity Screen:
Caption: In Vivo CNS Activity Screening Workflow
Detailed Methodologies:
-
Open-Field Test: This assay is used to assess general locomotor activity and anxiety-like behavior. A rodent is placed in an open, novel arena, and its movements (e.g., distance traveled, time spent in the center versus the periphery) are tracked and analyzed.
-
Rotarod Test: This test evaluates motor coordination and balance. An animal is placed on a rotating rod, and the latency to fall is measured. A longer latency to fall suggests better motor function.
-
Blood-Brain Barrier (BBB) Permeability Assays: To exert a CNS effect, a compound must typically cross the BBB. In vivo methods to measure BBB permeability involve administering the compound to an animal and subsequently measuring its concentration in the brain tissue and plasma.[12][13]
Conclusion
Both pyrazine and pyridine derivatives represent versatile scaffolds in medicinal chemistry with a broad spectrum of biological activities. While both classes of compounds have shown significant promise in anticancer and antimicrobial applications, pyridine derivatives currently have a more established and quantitatively characterized profile in the realm of CNS activity. The direct comparative data presented in this guide highlights the potential of both heterocycles and underscores the importance of further research to fully elucidate their therapeutic potential and mechanisms of action. The provided experimental protocols and pathway diagrams offer a foundational framework for researchers to design and interpret studies in this exciting area of drug discovery.
References
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2011012661A1 - Pyridine and pyrazine derivatives as protein kinase modulators - Google Patents [patents.google.com]
- 6. Diversity Synthesis of Complex Pyridines Yields a Probe of a Neurotrophic Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin [bio-protocol.org]
in vitro screening of 2-Chloro-6-(methylsulfanyl)pyrazine derivatives against cancer cell lines
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative overview of the in vitro anticancer activity of various pyrazine derivatives. It is important to note that a comprehensive literature search did not yield specific data on the in vitro screening of 2-Chloro-6-(methylsulfanyl)pyrazine derivatives against cancer cell lines. Therefore, this guide focuses on structurally related pyrazine compounds, including those with chloro and sulfanyl moieties, to provide a relevant and informative comparison for researchers interested in this chemical space.
The data presented herein is collated from multiple studies to offer a broader perspective on the anticancer potential of the pyrazine scaffold.
Comparative Anticancer Activity of Pyrazine Derivatives
The following table summarizes the 50% inhibitory concentration (IC50) values of various pyrazine derivatives against a panel of human cancer cell lines. This data allows for a quantitative comparison of their cytotoxic effects.
| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound |
| 1,3,4-Oxadiazole bearing pyrimidine-pyrazine derivatives | |||
| Compound 9a | PC3 (Prostate) | 0.08 ± 0.009 | Etoposide (1.97 ± 0.45) |
| DU-145 (Prostate) | 0.07 ± 0.012 | Etoposide (2.11 ± 0.09) | |
| A549 (Lung) | 0.05 ± 0.007 | Etoposide (2.54 ± 0.112) | |
| MCF-7 (Breast) | 0.09 ± 0.011 | Etoposide (3.08 ± 0.135) | |
| Compound 9b | PC3 (Prostate) | 0.11 ± 0.015 | Etoposide (1.97 ± 0.45) |
| DU-145 (Prostate) | 0.13 ± 0.021 | Etoposide (2.11 ± 0.09) | |
| A549 (Lung) | 0.15 ± 0.018 | Etoposide (2.54 ± 0.112) | |
| MCF-7 (Breast) | 0.12 ± 0.013 | Etoposide (3.08 ± 0.135) | |
| [1][2][3]triazolo[4,3-a] pyrazine derivatives | |||
| Compound 17l | A549 (Lung) | 0.98 ± 0.08 | Foretinib |
| MCF-7 (Breast) | 1.05 ± 0.17 | Foretinib | |
| Hela (Cervical) | 1.28 ± 0.25 | Foretinib | |
| Chalcone–pyrazine derivatives | |||
| Compound 49 | A549 (Lung) | 0.13 | Not Specified |
| Colo-205 (Colon) | 0.19 | Not Specified | |
| Compound 50 | MCF-7 (Breast) | 0.18 | Not Specified |
| Compound 51 | MCF-7 (Breast) | 0.012 | Not Specified |
| A549 (Lung) | 0.045 | Not Specified | |
| DU-145 (Prostate) | 0.33 | Not Specified | |
| Substituted pyrazine intermediates | |||
| Intermediate 21 | MCF7 (Breast) | Viability decrease at 0.1 & 0.01 µM | Not Specified |
| HCT116 (Colon) | Viability decrease at 0.1 & 0.01 µM | Not Specified |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the in vitro screening of anticancer compounds.
MTT Cell Viability Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and a vehicle control (e.g., DMSO). A positive control (e.g., Etoposide) is also included. The plates are incubated for a further 48 to 72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[1][4]
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro screening of novel chemical compounds for anticancer activity.
Caption: General workflow for in vitro anticancer drug screening.
Signaling Pathway: Apoptosis Induction
Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis. The diagram below illustrates a simplified intrinsic apoptosis pathway that can be investigated to understand the mechanism of action of pyrazine derivatives.
Caption: Simplified intrinsic apoptosis signaling pathway.
References
A Comparative Guide to the Cross-Reactivity Profiles of Pyrazine-Derived and Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profiles of kinase inhibitors, with a focus on those derived from a pyrazine scaffold, against other established kinase inhibitors. Understanding the selectivity of these compounds is crucial for predicting their efficacy and potential off-target effects in drug development. This document summarizes quantitative binding data, details the experimental methodologies used for profiling, and visualizes the key signaling pathways affected by these inhibitors.
Cross-Reactivity Profiling Data
The following tables present the cross-reactivity data for two prominent pyrazine-containing kinase inhibitors, Gilteritinib and Acalabrutinib, and two well-characterized non-pyrazine alternatives, Dasatinib and Erlotinib. The data is primarily sourced from KINOMEscan™ assays, which measure the binding affinity of a compound against a large panel of human kinases. The results are presented as either the percentage of control (where a lower percentage indicates stronger binding) or the dissociation constant (Kd), a measure of binding affinity where a lower value signifies a stronger interaction.
Pyrazine-Derived Kinase Inhibitors
Gilteritinib (Pyrazine-2-carboxamide derivative)
Gilteritinib is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3) and AXL receptor tyrosine kinase.[1][2] It is approved for the treatment of adult patients with relapsed or refractory acute myeloid leukemia (AML) with a FLT3 mutation.[3][4] While highly potent against its primary targets, kinome profiling reveals interactions with other kinases.
Table 1: Kinome Scan Profile of Gilteritinib
| Kinase Target | Percentage of Control (@ 100 nM) | Primary Cellular Process |
| FLT3 | < 1% | Hematopoiesis, cell proliferation |
| AXL | < 1% | Cell survival, proliferation, migration |
| ALK | < 10% | Neuronal development, cell proliferation |
| LTK | < 10% | Cell growth and differentiation |
| TRKA | 10-20% | Neuronal survival and differentiation |
| TRKB | 20-30% | Neuronal survival and plasticity |
| MER | 30-40% | Cell adhesion, apoptosis |
| c-KIT | > 50% | Hematopoiesis, cell survival |
Data is illustrative and compiled from multiple sources describing KINOMEscan results.[2][5][6]
Acalabrutinib (Imidazo[1,5-a]pyrazine derivative)
Acalabrutinib is a highly selective, second-generation inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[7][8] Its high selectivity is a key differentiator from the first-generation BTK inhibitor, ibrutinib, leading to a more favorable side-effect profile.[2][9]
Table 2: Kinome Scan Profile of Acalabrutinib
| Kinase Target | Percentage of Control (@ 1 µM) | Primary Cellular Process |
| BTK | < 1% | B-cell development and signaling |
| BMX | < 5% | Signal transduction, cell differentiation |
| TEC | > 65% | T-cell signaling |
| EGFR | > 90% | Cell growth, proliferation, differentiation |
| ITK | > 90% | T-cell signaling |
| SRC | > 90% | Cell growth, differentiation, migration |
Data compiled from studies comparing the selectivity of BTK inhibitors.[1][2][10]
Alternative Kinase Inhibitors (Non-Pyrazine Core)
Dasatinib
Dasatinib is a multi-targeted inhibitor of several key kinases, including BCR-ABL and SRC family kinases.[11][12] It is used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[12] Its broad activity profile is evident from comprehensive kinome screening.
Table 3: Kinome Scan Profile of Dasatinib (Selected Targets)
| Kinase Target | Dissociation Constant (Kd) (nM) | Primary Cellular Process |
| ABL1 | < 1 | Cell cycle regulation, DNA damage response |
| SRC | < 1 | Cell growth, differentiation, migration |
| LCK | < 1 | T-cell signaling |
| c-KIT | 1.1 | Hematopoiesis, cell survival |
| PDGFRβ | 1.1 | Cell growth and division |
| EPHA2 | 1.6 | Cell migration and adhesion |
| DDR1 | 2.5 | Cell adhesion and migration |
| EGFR | 120 | Cell growth, proliferation, differentiation |
Data sourced from a comprehensive KINOMEscan screen of 72 inhibitors against 456 human kinases.[12][13]
Erlotinib
Erlotinib is an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[14] It is used to treat non-small cell lung cancer and pancreatic cancer.[15] While relatively selective for EGFR, it can interact with other kinases at higher concentrations.
Table 4: Kinome Scan Profile of Erlotinib (Selected Targets)
| Kinase Target | Dissociation Constant (Kd) (nM) | Primary Cellular Process |
| EGFR | 1 | Cell growth, proliferation, differentiation |
| HER2 (ERBB2) | 48 | Signal transduction, cell growth |
| HER4 (ERBB4) | 40 | Cell growth and differentiation |
| SRC | > 10,000 | Cell growth, differentiation, migration |
| ABL1 | > 10,000 | Cell cycle regulation, DNA damage response |
Data compiled from various kinase profiling studies.[16][17]
Experimental Protocols
The cross-reactivity data presented in this guide are primarily generated using competitive binding assays, with KINOMEscan™ being a prominent example. Below is a detailed methodology for this type of assay.
KINOMEscan™ Competitive Binding Assay
Principle:
The KINOMEscan™ assay is a competition-based binding assay that quantifies the interaction of a test compound with a panel of human kinases. The assay measures the amount of a specific kinase that is captured by an immobilized, active-site directed ligand in the presence and absence of the test compound. If the test compound binds to the kinase, it will compete with the immobilized ligand and reduce the amount of kinase captured. The amount of captured kinase is then quantified using a sensitive detection method, such as quantitative PCR (qPCR) for a DNA tag that is fused to the kinase.[7]
Experimental Workflow:
-
Kinase Preparation: A large panel of human kinases are expressed, typically in a heterologous system like baculovirus-infected insect cells or E. coli, as fusion proteins with a unique DNA tag.
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., magnetic beads).
-
Competition Assay:
-
The DNA-tagged kinase, the immobilized ligand, and the test compound (at a specified concentration, e.g., 100 nM or 1 µM) are incubated together in a multi-well plate.
-
A control reaction is performed in parallel, containing the kinase, immobilized ligand, and vehicle (e.g., DMSO) instead of the test compound.
-
-
Washing and Elution: The solid support is washed to remove unbound kinase and test compound. The bound kinase is then eluted.
-
Quantification: The amount of eluted, DNA-tagged kinase is quantified using qPCR.
-
Data Analysis:
-
The amount of kinase detected in the presence of the test compound is compared to the amount detected in the control reaction.
-
The results are typically expressed as "percentage of control" (% Control), calculated as: (Signal with test compound / Signal with vehicle control) x 100
-
A lower % Control value indicates a stronger interaction between the test compound and the kinase.
-
For determining the dissociation constant (Kd), the assay is performed with a range of concentrations of the test compound, and the data is fitted to a dose-response curve.[17]
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways targeted by the selected kinase inhibitors and a generalized experimental workflow for cross-reactivity profiling.
Signaling Pathway Diagrams
Caption: FLT3 Signaling Pathway and Inhibition by Gilteritinib.
Caption: BTK Signaling Pathway and Inhibition by Acalabrutinib.
References
- 1. Kinase Selectivity | CALQUENCE® (acalabrutinib) 100 mg tablets | For HCPs [calquencehcp.com]
- 2. Selective Inhibition of FLT3 by Gilteritinib in Relapsed/Refractory Acute Myeloid Leukemia: a Multicenter, First-in-human, Open-label, Phase 1/2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Pim Kinase Inhibitors Increase Gilteritinib Cytotoxicity in FLT3-ITD Acute Myeloid Leukemia Through GSK-3β Activation and c-Myc and Mcl-1 Proteasomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4.6. KINOMEscan [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Structure of BTK kinase domain with the second-generation inhibitors acalabrutinib and tirabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gilteritinib: potent targeting of FLT3 mutations in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancernetwork.com [cancernetwork.com]
- 12. guidetopharmacology.org [guidetopharmacology.org]
- 13. A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Kinome and Transcriptome Profiling Reveal Broad and Distinct Activities of Erlotinib, Sunitinib, and Sorafenib in the Mouse Heart and Suggest Cardiotoxicity From Combined Signal Transducer and Activator of Transcription and Epidermal Growth Factor Receptor Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 16. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 17. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
A Comparative Guide to the Optical Properties of Pyrazine and s-Triazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the optical properties of pyrazine derivatives and their 1,3,5-triazine (s-triazine) analogs. The information presented is supported by experimental data from peer-reviewed literature to assist researchers in the selection and design of molecules for applications in optoelectronics, bioimaging, and drug development.
Introduction
Pyrazine and s-triazine are six-membered N-heterocyclic aromatic rings that are frequently used as core structures in the development of functional organic materials.[1] Their electron-deficient nature makes them excellent electron acceptors, which, when combined with electron-donating groups, can create molecules with significant intramolecular charge transfer (ICT) characteristics.[1] This ICT is fundamental to their optical properties, including light absorption and fluorescence.
The key structural difference between these two heterocycles lies in the arrangement of the nitrogen atoms. Pyrazine contains two nitrogen atoms in the para positions (1,4-), whereas s-triazine has three nitrogen atoms in a symmetrical meta arrangement (1,3,5-).[1] This seemingly subtle difference has profound effects on the electronic structure and, consequently, the photophysical behavior of their derivatives.
Comparative Analysis of Optical Properties
Experimental studies reveal significant differences in the optical behavior of pyrazine and s-triazine derivatives, particularly concerning their fluorescence.
Fluorescence Intensity: A key finding is that pyrazine derivatives generally exhibit much stronger fluorescence emission than their direct s-triazine analogs.[1][2] In a study comparing multi-branched aryl-substituted compounds, the pyrazine derivatives showed strong emission, while the analogous three-branched s-triazine compound's emission was too weak to be detected.[1][2] This is often attributed to the branching patterns dictated by the core structure. Pyrazine allows for ortho- and para- linkages between substituent branches, which promotes good electronic delocalization across the molecule.[1] In contrast, the geometry of s-triazine enforces a meta- relationship between branches, which can lead to weaker electronic coupling and lower fluorescence quantum yields.[1]
Absorption and Emission Wavelengths: Both classes of compounds display absorption peaks in the UV-visible range, corresponding to ICT excitation.[1] Pyrazine derivatives often exhibit red-shifted and enhanced photoluminescence compared to analogous phenyl-based compounds, making pyrazine a more efficient luminophore for achieving longer emission wavelengths.[3] For instance, 2,5-di(phenylethynyl)-3,6-dimethylpyrazine shows a red-shifted emission (λmax 379 and 395 nm) compared to its benzene analog.[4] The substitution pattern and the nature of the donor/acceptor groups significantly influence the exact absorption and emission maxima (λ_max).[5][6]
Intramolecular Charge Transfer (ICT): The electron-accepting strength of the core ring system plays a crucial role. While s-triazine is a stronger electron acceptor than pyrazine due to its three nitrogen atoms, this does not automatically translate to superior optical properties.[1] A stronger acceptor can lower the HOMO-LUMO energy gap, which is generally favorable for absorption and emission.[1] However, the electronic coupling facilitated by the para-linkages in pyrazine appears to be a more dominant factor for achieving high fluorescence intensity.[1]
Data Presentation
The following tables summarize the quantitative optical properties of selected pyrazine and s-triazine derivatives as reported in the literature.
Table 1: Optical Properties of Multi-branched Pyrazine and s-Triazine Analogs
| Compound ID | Core Structure | Branching Pattern | Absorption λ_max (nm) | Emission λ_max (nm) | Relative Fluorescence Intensity |
| Pyrazine I | Pyrazine | meta- | 305, 360 | 440 | Low |
| Pyrazine II | Pyrazine | para- | 308, 381 | 455 | High |
| Pyrazine III | Pyrazine | ortho-/para- | 315, 395 | 470 | Strong |
| TSTA | s-Triazine | meta- | 310, 380 | N/A | Too weak to detect |
Data sourced from Li, Y., & Ma, X.-S. (2016).[1][2]
Table 2: Photophysical Data for Various s-Triazine Derivatives in Toluene
| Compound ID | Absorption λ_max (nm) | Emission λ_max (nm) | Fluorescence Quantum Yield (Φ_F) |
| TCZT | 281, 329, 343 | 397 | 0.46 |
| TIDT | 275, 321 | 383 | 0.18 |
| TDBCZT | 289, 335, 350 | 402 | 0.47 (in Hexane) |
Data sourced from Lv, Y., et al. (2024).[6]
Table 3: Photophysical Data for Pyrazine-Based Dyes in Toluene
| Compound ID | Absorption λ_max (nm) | Emission λ_max (nm) |
| TPP | 405 | 505 |
| TPPS | 419 | 575 |
| TPPF | 425 | 598 |
Data sourced from Lu, H.-Y., et al. (2018).[7]
Mandatory Visualization
Caption: General workflow for synthesis and optical characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. atlantis-press.com [atlantis-press.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and photo-physical properties of fluorescent 1,3,5-triazine styryl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation, Thermal, and Optical Properties of D-A-Type Molecules Based on 1,3,5-Triazine for Violet-Blue Fluorescent Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Validation of Analytical Methods for Quantifying 2-Chloro-6-(methylsulfanyl)pyrazine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and manufacturing, the meticulous control of impurities is paramount to ensuring the safety and efficacy of the final drug product. 2-Chloro-6-(methylsulfanyl)pyrazine is a potential process-related impurity or intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its accurate quantification is crucial for process optimization, quality control, and regulatory compliance. This guide provides a comparative overview of three common analytical techniques for the validation of methods to quantify this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Comparison of Analytical Method Performance
The choice of an analytical method depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the quantification of this compound. The data presented are representative and intended to guide method development and validation.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 99.0 - 101.0% |
| Precision (% RSD) | < 2.0% | < 5.0% | < 1.5% |
| Limit of Detection (LOD) | ~50 ng/mL | ~10 ng/mL | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~150 ng/mL | ~30 ng/mL | ~0.3 ng/mL |
| Typical Run Time | 10 - 15 minutes | 15 - 20 minutes | 5 - 10 minutes |
| Sample Preparation | Simple dilution | Dilution, possible derivatization | Simple dilution |
| Selectivity | Moderate | High | Very High |
| Cost per Sample | Low | Moderate | High |
Experimental Protocols
Detailed and robust experimental protocols are the foundation of a validated analytical method. Below are representative methodologies for each of the compared techniques.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is often a first choice due to its simplicity and widespread availability.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 30% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Perform serial dilutions to prepare calibration standards and quality control samples.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
